6-Bromo-4-methylindoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWZUFXDKESFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Characterization of 6-Bromo-4-methylindoline-2,3-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Bromo-4-methylindoline-2,3-dione is a halogenated and methylated derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The strategic placement of a bromine atom and a methyl group on the aromatic ring is anticipated to modulate the compound's physicochemical properties and biological profile. This document provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic route, and a discussion of the general biological significance of the isatin class of molecules. Due to the limited availability of public experimental data for this specific compound, this guide consolidates known information and provides a theoretical framework for its synthesis and characterization.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its basic molecular properties have been established. This data is crucial for its identification and use in synthetic and screening applications.
| Property | Value | Source |
| CAS Number | 2384410-44-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 240.05 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| InChI Key | ONXWZUFXDKESFD-UHFFFAOYSA-N | --INVALID-LINK-- |
Note: Properties such as melting point, solubility, and detailed spectroscopic data are not currently available in public literature and would require experimental determination.
Proposed Synthesis Protocol
The synthesis of substituted isatins is well-documented, with the Sandmeyer isatin synthesis being one of the most common and adaptable methods. This process involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.
A plausible synthetic route for this compound would start from the commercially available 2-bromo-4-methylaniline. The proposed two-step protocol is detailed below.
Step 1: Synthesis of N-(2-bromo-4-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)
Materials:
-
2-Bromo-4-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Hydrochloric acid, concentrated
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve chloral hydrate (1.1 eq) in deionized water.
-
Add anhydrous sodium sulfate to saturation.
-
In a separate beaker, prepare a solution of 2-bromo-4-methylaniline (1.0 eq) in water and concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the mixture to reflux for 1-2 hours. The formation of a precipitate indicates the formation of the isonitrosoacetanilide intermediate.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the crude intermediate. Recrystallization from ethanol may be performed for purification.
Step 2: Cyclization to this compound
Materials:
-
N-(2-bromo-4-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate from Step 1)
-
Sulfuric acid, concentrated (98%)
Procedure:
-
Pre-heat concentrated sulfuric acid to 50-60°C in a beaker with magnetic stirring.
-
Carefully and portion-wise, add the dried intermediate from Step 1 to the heated sulfuric acid. The temperature should be monitored and maintained between 70-80°C.
-
After the addition is complete, continue stirring at this temperature for an additional 10-15 minutes to ensure complete cyclization.
-
Allow the reaction mixture to cool slightly before pouring it carefully over crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product completely to obtain crude this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Experimental and Logical Workflows
The following diagrams illustrate the proposed synthetic pathway for this compound.
Expected Spectroscopic Characteristics
While experimental spectra are not available, the structural features of this compound allow for the prediction of key spectroscopic signals.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. The aromatic protons should appear as distinct signals in the downfield region (approx. 7.0-8.0 ppm). The N-H proton will likely be a broad singlet, further downfield. The methyl protons will appear as a singlet in the upfield region (approx. 2.0-2.5 ppm).
-
¹³C NMR: The spectrum will show nine distinct carbon signals. Two signals in the highly deshielded region (approx. 160-185 ppm) will correspond to the C2 and C3 carbonyl carbons. Aromatic carbon signals will appear in the typical range (approx. 110-150 ppm), and the methyl carbon will be in the upfield region (approx. 15-25 ppm).
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and two distinct carbonyl (C=O) stretches (typically between 1700-1770 cm⁻¹), characteristic of the isatin dione system. C-Br stretching vibrations will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Biological and Therapeutic Context
Isatin and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These activities are often attributed to the ability of the isatin scaffold to interact with various biological targets. While no specific biological data has been published for this compound, the general activities of the isatin class include:
-
Anticancer Activity: Many isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. They can act as inhibitors of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and other protein kinases.
-
Antiviral Activity: Isatin derivatives, particularly thiosemicarbazones, have been investigated for their antiviral properties, including activity against HIV.
-
Antimicrobial Activity: A broad spectrum of antibacterial and antifungal activities has been reported for various substituted isatins.
-
Enzyme Inhibition: The isatin core is a known inhibitor of several enzyme classes, including caspases (implicated in apoptosis) and other proteases.
The introduction of a bromine atom at the 6-position and a methyl group at the 4-position is a common strategy in medicinal chemistry to enhance potency, modulate selectivity, and improve pharmacokinetic properties such as lipophilicity and metabolic stability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Conclusion
This compound is a synthetically accessible derivative of isatin with potential for applications in drug discovery and development. While detailed, publicly available experimental characterization is currently lacking, its properties and behavior can be largely inferred from the well-established chemistry of the isatin scaffold. The proposed synthetic protocol offers a reliable method for its preparation, enabling further investigation into its unique biological and chemical properties. Researchers are encouraged to use this document as a foundational guide for their work with this and related compounds.
An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-methylindoline-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 6-bromo-4-methylindoline-2,3-dione (also known as 6-bromo-4-methylisatin) and its derivatives. This guide includes detailed experimental protocols for the synthesis of the core molecule and its key derivatives, a summary of relevant quantitative data, and visualizations of the synthetic pathways.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The strategic substitution on the isatin scaffold allows for the fine-tuning of its pharmacological profile. The presence of a bromine atom and a methyl group at the 6- and 4-positions, respectively, of the indoline-2,3-dione core can significantly influence the molecule's lipophilicity and electronic properties, making this compound a valuable building block for the synthesis of novel therapeutic agents.
This guide focuses on the practical synthesis of this core molecule and its subsequent derivatization at the N1-position and the C3-carbonyl group, providing researchers with the necessary information to produce these compounds for further investigation.
Synthesis of the Core Molecule: this compound
The most common and effective method for the synthesis of isatins from anilines is the Sandmeyer isatin synthesis.[1][2] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Logical Workflow for Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol: Sandmeyer Synthesis of this compound
Step 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, a solution of chloral hydrate (1.1 eq) and sodium sulfate (Na₂SO₄) in water is prepared.
-
3-Bromo-5-methylaniline (1.0 eq) is dissolved in a mixture of water and concentrated hydrochloric acid with warming.
-
A solution of hydroxylamine hydrochloride (3.0 eq) in water is prepared.
-
The solutions are combined, resulting in the formation of a thick suspension.
-
The mixture is heated to 80-100°C for approximately 2 hours.
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration.
-
The solid product, N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide, is washed with water and dried.
Step 2: Synthesis of this compound
-
Concentrated sulfuric acid is heated to approximately 60°C in a flask with mechanical stirring.
-
The dried N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 is added portion-wise to the heated sulfuric acid, maintaining the temperature between 60-70°C.
-
After the addition is complete, the reaction mixture is heated to 80-90°C for 1-2 hours.
-
The mixture is then cooled and carefully poured onto crushed ice.
-
The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.
Quantitative Data for Core Synthesis
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| This compound | 3-Bromo-5-methylaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Water, H₂SO₄ | 65-75 (estimated) | Not reported |
Note: The yield is an estimate based on similar reported syntheses of substituted isatins.
Synthesis of this compound Derivatives
The isatin core offers two primary sites for derivatization: the nitrogen atom (N1) and the C3-carbonyl group.
N-Substituted Derivatives via N-Alkylation
N-alkylation of the isatin nucleus can modulate its biological activity and physicochemical properties. This reaction is typically achieved by treating the isatin with an alkyl halide in the presence of a base.
Caption: General workflow for the N-alkylation of this compound.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), a base such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2-1.5 eq) is added.
-
The appropriate alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) is added to the mixture.
-
The reaction can be performed under conventional heating or microwave irradiation to expedite the process.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water.
-
The precipitated N-substituted product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
| Product | Alkyl Halide | Base | Solvent | Yield (%) |
| N-Benzyl-6-bromo-4-methylisatin | Benzyl bromide | K₂CO₃ | DMF | 85-95 |
| N-Ethyl-6-bromo-4-methylisatin | Ethyl iodide | K₂CO₃ | DMF | 80-90 |
| N-(2-Bromoethyl)-6-bromo-4-methylisatin | 1,2-Dibromoethane | K₂CO₃ | DMF | 40-50 |
Note: Yields are based on general procedures for N-alkylation of isatins and may vary.[3]
C3-Substituted Derivatives: Schiff Bases
The C3-carbonyl group of isatin is reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives have shown significant potential as anticancer and antimicrobial agents.
Caption: General workflow for the formation of Schiff bases from this compound.
-
A mixture of this compound (1.0 eq) and a primary amine (e.g., aniline, substituted anilines) (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A catalytic amount of glacial acetic acid is added if not used as the solvent.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the solid Schiff base product precipitates.
-
The product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Recrystallization can be performed for further purification.
| Product | Primary Amine | Solvent | Yield (%) |
| (Z)-3-((4-bromophenyl)imino)-6-bromo-4-methylindolin-2-one | 4-Bromoaniline | Ethanol/Acetic Acid | >80 |
| (Z)-6-bromo-4-methyl-3-((4-nitrophenyl)imino)indolin-2-one | 4-Nitroaniline | Ethanol/Acetic Acid | >80 |
| (Z)-6-bromo-3-((4-methoxyphenyl)imino)-4-methylindolin-2-one | 4-Methoxyaniline | Ethanol/Acetic Acid | >80 |
Note: Yields are based on general procedures for Schiff base formation with isatins and may vary.[4]
Biological Activity and Signaling Pathways
Isatin derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most prominent. One of the key mechanisms of action for some isatin derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers.
Postulated Signaling Pathway: CDK Inhibition by this compound Derivatives
Caption: Postulated mechanism of anticancer activity via CDK4/6 inhibition.
The diagram illustrates how a this compound derivative could inhibit the Cyclin D/CDK4/6 complex. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of S-phase genes and thereby halting cell cycle progression, which can ultimately lead to apoptosis in cancer cells.
Conclusion
This compound is a versatile scaffold for the development of novel, biologically active compounds. The synthetic routes outlined in this guide, based on the well-established Sandmeyer synthesis and subsequent derivatization reactions, provide a robust framework for the production of a library of these compounds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological activities of these derivatives is warranted to explore their full therapeutic potential.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 6-Bromo-4-methylindoline-2,3-dione: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of 6-Bromo-4-methylindoline-2,3-dione. While specific experimental data for this particular compound is limited in current scientific literature, this document extrapolates its potential therapeutic applications based on the well-established biological profiles of the broader indoline-2,3-dione (isatin) and bromo-isatin chemical classes. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. Detailed experimental protocols for evaluating these activities and postulated signaling pathways are provided to facilitate future research into this promising molecule.
Introduction
The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Derivatives of isatin have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The introduction of various substituents onto the isatin core allows for the fine-tuning of its biological activity, making it a versatile template for drug design.
The subject of this guide, this compound (CAS No. 2384410-44-8), is a specific derivative that combines the known bioactivity of the isatin core with the modulating effects of bromine and methyl substitutions. Halogenation, particularly bromination, at various positions of the isatin ring has been shown to enhance the cytotoxic and antimicrobial properties of these compounds.[2]
Due to the limited availability of direct experimental data for this compound, this guide will focus on its predicted biological activities based on the extensive research conducted on structurally related isatin derivatives. The information presented herein aims to provide a solid foundation for researchers to design and execute studies to elucidate the specific biological profile of this compound.
Predicted Biological Activities
Based on the known activities of the isatin scaffold and its bromo- and methyl-substituted analogs, this compound is predicted to exhibit the following biological activities:
-
Anticancer Activity: Isatin derivatives are well-documented as potent anticancer agents.[2][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes like kinases and histone deacetylases.[2] The presence of a bromine atom at the 6-position is anticipated to contribute to its cytotoxic potential.
-
Antimicrobial Activity: The isatin core is a known pharmacophore in the development of antimicrobial agents.[5] Bromo-substituted isatins, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[1][6] The predicted mechanism of action may involve the disruption of microbial cellular processes or inhibition of essential enzymes.
-
Enzyme Inhibition: Isatin and its derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and caspases.[7] This inhibitory activity is often central to their therapeutic effects. It is plausible that this compound will demonstrate inhibitory activity against one or more of these enzyme families.
-
Antiviral Activity: Certain isatin derivatives have been reported to possess antiviral properties, including activity against HIV.[3][4] This suggests that this compound could also be a candidate for antiviral research.
Quantitative Data for Structurally Related Isatin Derivatives
To provide a comparative context for future studies, the following tables summarize the reported biological activities of structurally similar isatin derivatives.
Table 1: Anticancer Activity of Representative Isatin Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| 5-Bromoisatin derivative | Human lymphoma | IC50 | Not specified | [2] |
| N-alkyl-6-bromoisatin | S. aureus | MIC | Not specified | [6] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | MCF-7 | IC50 | 15.85 ± 3.32 | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | CC50 | 0.26 | [9] |
| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (IVc) | Breast cancer panel | IC50 | 1.47 | [10] |
Table 2: Antimicrobial Activity of Representative Isatin Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 6-bromoindolglyoxylamide polyamine derivative (3) | S. aureus | MIC | Not specified | [5] |
| N-alkylated 6-bromoindoline-2,3-dione derivative (4) | S. aureus | MIC | Not specified | [6] |
| N-alkylated 6-bromoindoline-2,3-dione derivative (8) | S. aureus | MIC | Not specified | [6] |
| Schiff bases of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones | E. coli, S. aureus | Zone of inhibition (mm) | 6-27 | [11] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the predicted biological activities of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well plate.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth medium in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Postulated Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of isatin derivatives, this compound may exert its biological effects through the modulation of several key signaling pathways.
Apoptosis Induction Pathway
Isatin derivatives are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The following diagram illustrates a postulated pathway.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Biological Screening
The following diagram outlines a typical workflow for the initial biological screening of a novel compound like this compound.
Caption: A typical experimental workflow for the biological evaluation of a new compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, the extensive body of research on the isatin scaffold and its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anticancer, antimicrobial, and enzyme-inhibiting properties make it a compelling candidate for further study. The experimental protocols and postulated mechanisms of action detailed in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of this and other novel isatin derivatives. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these predictions and explore its full pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]
- 4. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
6-Bromo-4-methylindoline-2,3-dione chemical structure
An In-depth Technical Guide to 6-Bromo-4-methylindoline-2,3-dione
This technical guide provides a comprehensive overview of this compound, an important heterocyclic compound within the isatin family. Isatins are recognized for their significant biological activities and serve as versatile precursors in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's structure, synthesis, and potential biological significance.
Chemical Structure and Properties
This compound, also known as 6-bromo-4-methylisatin, possesses the core structure of 1H-indole-2,3-dione substituted with a bromine atom at the C6 position and a methyl group at the C4 position. The strategic placement of these substituents can significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2384410-44-8 | [3] |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.06 g/mol | [3] |
| InChI Key | ONXWZUFXDKESFD-UHFFFAOYSA-N | [3] |
| Appearance | Expected to be a solid, typical of isatins. | |
| Purity | Commercially available up to 95%. | [3] |
Synthesis of this compound
While a specific protocol for the synthesis of this compound is not extensively documented in readily available literature, a reliable synthetic route can be proposed based on the well-established Sandmeyer isatin synthesis.[4][5][6] This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.
The logical precursor for this synthesis is 3-Bromo-5-methylaniline . The overall reaction scheme is depicted below.
Logical Synthesis Pathway
Caption: Proposed Sandmeyer synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of brominated isatins.[7][8]
Protocol 1: Synthesis of N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
-
Reagent Preparation:
-
Solution A: Dissolve chloral hydrate (1.1 eq) and sodium sulfate (approx. 5 eq) in water. Warm slightly to ensure complete dissolution.
-
Solution B: Dissolve 3-Bromo-5-methylaniline (1.0 eq) in water with concentrated hydrochloric acid (approx. 1 eq).
-
Solution C: Prepare an aqueous solution of hydroxylamine hydrochloride (3.0 eq).
-
-
Reaction:
-
Charge a flask, equipped with a mechanical stirrer and reflux condenser, with Solution A, Solution B, and Solution C.
-
Heat the resulting suspension. A thick paste may form as the reaction proceeds.
-
Maintain the reaction temperature at 80-100°C for approximately 2 hours.[7]
-
Cool the mixture to approximately 80°C and filter the precipitate.
-
Wash the collected solid with water to remove inorganic salts.
-
Dry the product, N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide, before proceeding to the next step.
-
Protocol 2: Cyclization to this compound
-
Reaction Setup:
-
In a flask equipped with a mechanical stirrer, gently warm concentrated sulfuric acid (e.g., 10 parts by volume to 1 part by mass of intermediate) to 50-60°C.[7]
-
-
Addition of Intermediate:
-
Carefully add the dry N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from the previous step in small portions, ensuring the temperature is maintained between 60°C and 70°C. Use external cooling if necessary.[7]
-
-
Reaction Completion and Work-up:
-
After the addition is complete, heat the mixture to 80°C for 10-30 minutes to ensure the cyclization is complete.[7][8]
-
Cool the reaction mixture slightly and then carefully pour it onto a large volume of crushed ice with stirring.
-
Allow the resulting precipitate to stand for at least 1 hour.[7]
-
Filter the orange precipitate, wash thoroughly with water until the filtrate is neutral, and dry to yield the crude product.
-
-
Purification:
-
The crude isatin can be purified by dissolving it in a dilute sodium hydroxide solution.[7]
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the purified isatin.
-
Filter the purified solid, wash with water, and dry.
-
Quantitative Data (Illustrative)
Table 2: Representative Spectroscopic Data for a Substituted Isatin (6-bromoindoline-2,3-dione)
| Data Type | Characteristic Peaks | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.14 (s, 1H, NH), 7.43 (d, J = 8.0 Hz, 1H), 7.26 (dd, J = 8.0, 1.6 Hz, 1H), 7.07 (d, J = 1.4 Hz, 1H) | [9] |
| IR (KBr, cm⁻¹) | Expected strong carbonyl stretching vibrations around 1730-1750 cm⁻¹ and N-H stretching around 3200 cm⁻¹. |
Table 3: Antiproliferative Activity (IC₅₀, µM) of Representative Multi-Halogenated Isatins [10]
| Compound | K562 (Leukemia) | HepG2 (Liver Cancer) | HT-29 (Colon Cancer) |
| 5,6,7-tribromoisatin | 2.83 | 4.51 | 5.28 |
| 5-bromo-6,7-dichloroisatin | 1.75 | 3.20 | 4.17 |
| 5,7-dibromo-6-chloroisatin | 2.07 | 3.58 | 4.25 |
Note: This data is for illustrative purposes to show the potent anticancer activity of related bromo-substituted isatins.
Biological Activity and Drug Development Potential
Isatin and its derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[2][11][12]
-
Anticancer Activity : The substitution of halogens, particularly bromine, on the isatin ring has been shown to enhance cytotoxic properties.[1][10] Multi-halogenated isatins have demonstrated potent antiproliferative activity against various cancer cell lines with low micromolar IC₅₀ values.[10] The mechanism often involves the induction of apoptosis.[10]
-
Antibacterial Activity : Structure-activity relationship (SAR) studies have revealed that 5-halogenation and N-alkylation can markedly enhance the antibacterial activity of isatin derivatives.[2]
-
Enzyme Inhibition : Isatin derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. They can act as inhibitors of urease and α-glucosidase, suggesting potential applications in treating gastric ulcers and diabetes.[13]
The presence of both a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the aromatic ring of this compound makes it an interesting candidate for biological screening and as a scaffold for further chemical modification in drug discovery programs.
General Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a novel isatin derivative.
References
- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. biomedres.us [biomedres.us]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cssp.chemspider.com [cssp.chemspider.com]
- 8. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profile of 6-Bromo-4-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylindoline-2,3-dione, a member of the isatin family of compounds, holds potential as a building block in medicinal chemistry and drug discovery. Isatin and its derivatives are known to exhibit a wide range of biological activities. The precise substitution of a bromine atom at the 6-position and a methyl group at the 4-position of the indoline-2,3-dione core is expected to modulate its physicochemical properties and biological profile. This technical guide provides a predicted spectroscopic profile of this compound to aid researchers in its synthesis, characterization, and further development.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data has been predicted using online computational tools and is provided as an estimation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 | Singlet | 1H | N-H |
| ~7.5 | Doublet | 1H | H-5 |
| ~7.3 | Doublet | 1H | H-7 |
| ~2.4 | Singlet | 3H | CH₃ |
Caption: Predicted ¹H NMR chemical shifts for this compound.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~184.0 | C=O (C3) |
| ~158.0 | C=O (C2) |
| ~150.0 | C-7a |
| ~140.0 | C-5 |
| ~125.0 | C-7 |
| ~120.0 | C-6 |
| ~118.0 | C-3a |
| ~115.0 | C-4 |
| ~18.0 | CH₃ |
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
The expected IR absorption bands are based on characteristic frequencies for functional groups present in bromo- and methyl-substituted isatins.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300 - 3100 | Medium, Broad | N-H Stretch |
| 1760 - 1740 | Strong | C=O Stretch (Amide, C2) |
| 1730 - 1710 | Strong | C=O Stretch (Ketone, C3) |
| 1620 - 1600 | Medium | C=C Aromatic Stretch |
| 1470 - 1450 | Medium | C-H Bend (CH₃) |
| 850 - 800 | Strong | C-H Bend (Aromatic) |
| 700 - 600 | Medium-Strong | C-Br Stretch |
Caption: Expected characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
The predicted mass and expected fragmentation patterns are based on the molecular formula C₉H₆BrNO₂. Due to the presence of bromine, characteristic isotopic patterns for the molecular ion peak are expected.[1][2]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 239/241 | [M]⁺ | Molecular ion peak, showing characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 211/213 | [M - CO]⁺ | Loss of a carbonyl group. |
| 183/185 | [M - 2CO]⁺ | Loss of both carbonyl groups. |
| 132 | [M - Br - CO]⁺ | Loss of bromine and one carbonyl group. |
Caption: Expected m/z values and major fragments in the mass spectrum of this compound.
Experimental Protocols
The following is a plausible synthetic route for this compound based on the well-established Sandmeyer isatin synthesis.
Synthesis of this compound
This synthesis is a two-step process starting from 3-Bromo-5-methylaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide (Isonitrosoacetanilide intermediate)
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 g of chloral hydrate and 120 g of sodium sulfate in 300 mL of water.
-
To this solution, add a solution of 8.6 g (0.046 mol) of 3-Bromo-5-methylaniline in 30 mL of water and 5 mL of concentrated hydrochloric acid.
-
Add a solution of 13 g of hydroxylamine hydrochloride in 50 mL of water.
-
Heat the mixture to boiling and maintain reflux for 2-3 minutes. The product will begin to crystallize.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Cyclization to this compound
-
To a beaker, add 80 mL of concentrated sulfuric acid and warm it to 60-70°C.
-
Slowly add the dried 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide from the previous step in small portions, ensuring the temperature does not exceed 80°C.
-
After the addition is complete, maintain the temperature at 80°C for an additional 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.
-
Allow the mixture to stand for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Solubility Profile of 6-Bromo-4-methylindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Bromo-4-methylindoline-2,3-dione
This compound belongs to the isatin class of heterocyclic compounds, which are recognized for their diverse biological activities and serve as important scaffolds in the synthesis of novel therapeutic agents. The solubility of such compounds in various organic solvents is a critical physicochemical parameter that influences their suitability for use in chemical reactions, purification processes, formulation development, and biological assays. Understanding the solubility profile is therefore a fundamental step in the preclinical development of any new chemical entity.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. To facilitate future research and provide a framework for comparison, the following table is presented as a template for recording experimentally determined solubility values.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (298.15 K)
| Solvent | Dielectric Constant (ε) at 20 °C | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar Solvents | ||||
| n-Hexane | 1.88 | 86.18 | Data not available | Data not available |
| Toluene | 2.38 | 92.14 | Data not available | Data not available |
| Dichloromethane | 8.93 | 84.93 | Data not available | Data not available |
| Polar Aprotic Solvents | ||||
| Tetrahydrofuran (THF) | 7.58 | 72.11 | Data not available | Data not available |
| Ethyl Acetate | 6.02 | 88.11 | Data not available | Data not available |
| Acetone | 20.7 | 58.08 | Data not available | Data not available |
| Acetonitrile | 37.5 | 41.05 | Data not available | Data not available |
| Dimethylformamide (DMF) | 36.7 | 73.09 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 78.13 | Data not available | Data not available |
| Polar Protic Solvents | ||||
| Methanol | 32.7 | 32.04 | Data not available | Data not available |
| Ethanol | 24.5 | 46.07 | Data not available | Data not available |
| 2-Propanol (IPA) | 19.9 | 60.10 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following protocol describes a reliable and widely used method for determining the solubility of a solid compound in an organic solvent, adapted from methodologies reported for isatin and its derivatives.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology: Shake-Flask Method
The shake-flask method is a well-established technique for determining equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid phase, it is recommended to take the sample from the upper portion of the liquid.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded precisely.
-
-
Quantification by UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution.
-
Prepare a series of standard solutions of known concentrations of the compound in each solvent.
-
Measure the absorbance of the standard solutions at the λmax and construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample solutions and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently unavailable, this technical guide provides a detailed and actionable protocol for its experimental determination. The provided shake-flask method, coupled with UV-Vis spectroscopy, offers a reliable approach for obtaining the necessary data. The systematic collection of such solubility information is crucial for advancing the research and development of this and other promising isatin-based compounds. Researchers are encouraged to utilize this guide to generate and disseminate these fundamental physicochemical properties.
An In-depth Technical Guide on the Stability of 6-Bromo-4-methylindoline-2,3-dione
Disclaimer: Limited direct experimental data on the stability of 6-Bromo-4-methylindoline-2,3-dione is publicly available. This guide is therefore based on established principles of organic chemistry, the known stability of the isatin (indoline-2,3-dione) scaffold, and the influence of bromo and methyl substituents on related heterocyclic systems. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, a substituted derivative of isatin, is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The isatin core is a privileged scaffold known for a wide range of biological activities. Understanding the chemical stability of this specific derivative is paramount for its development as a potential therapeutic agent, as it directly impacts its synthesis, formulation, storage, and ultimately, its safety and efficacy.
This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines general methodologies for conducting forced degradation studies and discusses potential degradation pathways based on the chemical reactivity of the isatin ring system.
Hypothetical Stability Profile
The stability of this compound is dictated by the inherent reactivity of the isatin ring and the electronic effects of the bromo and methyl substituents. The isatin system contains several reactive sites, including the C2 and C3 carbonyl groups and the aromatic ring.
-
Bromo Substituent (C6): The bromine atom is an electron-withdrawing group through its inductive effect, which can decrease the electron density of the aromatic ring, potentially making it less susceptible to oxidative degradation. Conversely, through resonance, it can donate electron density, which could influence its reactivity in other ways. The presence of a halogen can also influence the molecule's susceptibility to photolytic degradation.
-
Methyl Substituent (C4): The methyl group is an electron-donating group, which increases the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack and oxidation.
The interplay of these two substituents will determine the overall stability of the molecule.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and pathways.[1] These studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance.[1] A typical forced degradation study exposes the compound to stress conditions such as acid, base, neutral hydrolysis, oxidation, heat, and light.[2]
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale |
| Acid Hydrolysis | Likely stable | Minimal degradation expected | The amide bond within the isatin ring is generally stable to acid hydrolysis under mild conditions. |
| Base Hydrolysis | Susceptible | Isatinic acid derivative (ring-opening) | The lactam (amide) bond in the five-membered ring is susceptible to cleavage under basic conditions, leading to the formation of the corresponding amino acid. |
| **Oxidation (e.g., H₂O₂) ** | Susceptible | Isatoic anhydride derivative, hydroxylated species | The electron-rich indole nucleus, even with a bromo substituent, is prone to oxidation.[3] The methyl group further activates the ring towards oxidation. |
| Photolysis (UV/Vis) | Potentially susceptible | Complex mixture of degradants | Halogenated aromatic compounds can be susceptible to photodecomposition. The isatin scaffold itself may also absorb UV radiation, leading to degradation. |
| Thermal (Dry Heat) | Likely stable | Minimal degradation expected at moderate temperatures | The isatin ring is generally thermally stable. Degradation would likely only occur at temperatures approaching its melting point. |
Experimental Protocols
While specific experimental data for this compound is not available, the following section outlines generalized protocols for conducting forced degradation studies on a novel isatin derivative.
General Procedure for Forced Degradation Studies
A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This stock solution is then subjected to the stress conditions outlined in Table 2. Samples are taken at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
Table 2: Generalized Experimental Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Conditions | Sampling Time Points | Neutralization/Quenching |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 0, 2, 6, 12, 24 hours | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours | Neutralize with 0.1 M HCl |
| Neutral Hydrolysis | Water at 60 °C | 0, 2, 6, 12, 24 hours | None |
| Oxidation | 3% H₂O₂ at room temperature | 0, 1, 2, 4, 8 hours | Quench with sodium bisulfite |
| Photostability | Solid drug and solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | End of exposure | None |
| Thermal Stability | Solid drug at 80 °C | 0, 1, 3, 7 days | None |
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for developing a stability-indicating assay.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength that allows for the detection of the parent compound and potential degradation products (a photodiode array detector is recommended for method development). Mass spectrometry (LC-MS) can be used for the identification of degradation products.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.
Plausible Degradation Pathway of the Isatin Ring
The following diagram illustrates a plausible degradation pathway for the isatin ring under basic hydrolytic and oxidative conditions.
Conclusion
While specific stability data for this compound is not currently available, this guide provides a scientifically grounded framework for approaching its stability assessment. Based on the known chemistry of the isatin scaffold, the compound is predicted to be most susceptible to degradation under basic and oxidative conditions. Photostability should also be carefully evaluated due to the presence of the bromo substituent. A systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is essential to fully characterize the stability profile of this molecule. The protocols and hypothetical pathways presented here offer a robust starting point for researchers and drug development professionals working with this and other novel isatin derivatives.
References
A Technical Guide to the Discovery, Isolation, and Characterization of Novel Brominated Isatins
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold of significant importance in medicinal chemistry and drug discovery.[1][2] Its versatile structure serves as a precursor for a vast number of pharmacologically active compounds.[2][3] The introduction of bromine atoms to the isatin core is a key synthetic strategy, as halogenation, particularly bromination, can significantly enhance the biological and pharmacological activities of the resulting derivatives.[4] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and anti-neuroinflammatory properties.[4][5][6]
This technical guide provides an in-depth overview of the discovery and isolation of novel brominated isatins, covering both synthetic methodologies and isolation from natural sources. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key workflows and biological pathways to support researchers in this dynamic field.
Chapter 1: Synthetic Approaches to Brominated Isatins
The synthesis of brominated isatins is primarily achieved through two main strategies: the direct electrophilic bromination of a pre-existing isatin core or the cyclization of brominated aniline precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A general workflow for the chemical synthesis and derivatization of brominated isatins is outlined below.
1.1. Direct Electrophilic Bromination
Direct bromination of the isatin scaffold is a common and efficient method. The electron-rich aromatic ring is susceptible to electrophilic attack, with the 5- and 7-positions being the most reactive. The regioselectivity of the reaction can be controlled by the choice of brominating agent and reaction conditions.
-
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of isatins, often in a solvent like N,N-dimethylformamide (DMF).[7]
-
Molecular Bromine (Br₂): Using molecular bromine, typically in acetic acid, can lead to mono- or di-brominated products depending on the stoichiometry.[7] For instance, careful addition of Br₂ can yield 5-bromoisatin, while excess reagent can produce 5,7-dibromoisatin.[4]
-
Pyridinium Bromochromate (PBC): PBC in acetic acid has been reported as a simple and efficient reagent for the regioselective synthesis of 5-bromoisatin with high yields and short reaction times.[8]
1.2. Synthesis from Brominated Precursors
An alternative strategy involves constructing the isatin ring from appropriately substituted anilines. The Sandmeyer isatin synthesis is a classic example, where a substituted aniline is converted into an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to form the isatin ring.[7][9] This "bottom-up" approach is particularly useful for accessing isomers that are difficult to obtain via direct bromination.
Chapter 2: Isolation from Natural Sources
Marine organisms, particularly sponges of the order Verongiida and associated actinobacteria, are a rich source of halogenated, nitrogen-containing secondary metabolites, including brominated alkaloids.[10][11][12] These compounds often feature bromotyrosine-derived structures and exhibit a wide range of biological activities.[10][11] The discovery of novel brominated isatins or related indole alkaloids from these sources often follows a bioassay-guided fractionation approach.
The workflow below illustrates a typical process for isolating bioactive compounds from a natural source.
This process begins with the collection and extraction of the biological material.[13] The resulting crude extract is then separated into simpler fractions using chromatographic techniques. Each fraction is tested for the desired biological activity. The most potent fractions are subjected to further rounds of purification until a pure, active compound is isolated.[11][13] Finally, the structure of the novel compound is determined using spectroscopic methods like NMR and mass spectrometry.[13]
Chapter 3: Experimental Protocols
This section provides detailed methodologies for representative synthetic procedures.
Protocol 3.1: Synthesis of 5-Bromoisatin via Direct Bromination with NBS[7]
-
Setup: To a solution of isatin (3.0 mmol) in N,N-dimethylformamide (DMF, 2.5 mL), add N-Bromosuccinimide (NBS, 3.3 mmol).
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction solution into water (10 mL).
-
Isolation: Collect the resulting precipitate by filtration and wash with cold water.
-
Purification: Dry the crude product in vacuo. If necessary, further purify the product by column chromatography on silica gel or recrystallization to yield the pure 5-bromoisatin.
Protocol 3.2: Synthesis of 5,7-Dibromoisatin with Molecular Bromine[7]
-
Setup: Prepare a suspension of isatin (3.0 mmol) in glacial acetic acid (5 mL) in a flask cooled to 0 °C in an ice bath.
-
Reaction: Add molecular bromine (Br₂, 6.0 mmol) dropwise to the cold suspension with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 2 hours.
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Filter the solid precipitate and wash thoroughly with water to remove acetic acid.
-
Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Protocol 3.3: Bioassay-Guided Fractionation from a Marine Source[13]
-
Extraction: Lyophilize the biological sample (e.g., sponge tissue or bacterial culture). Macerate and extract the material exhaustively with a solvent system like methanol (MeOH) or a mixture of acetone/MeOH.
-
Solvent Partitioning: Evaporate the solvent from the crude extract in vacuo. Redissolve the residue in water and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (EtOAc), butanol).
-
Initial Fractionation: Subject the most biologically active extract (e.g., the EtOAc extract) to column chromatography on a stationary phase like silica gel or XAD resin.[13] Elute with a solvent gradient of increasing polarity (e.g., hexane to EtOAc, then EtOAc to MeOH).
-
Bioassay: Screen all collected fractions for the target biological activity (e.g., antibacterial, antifungal, or cytotoxic effects).[13][14]
-
Purification: Subject the active fractions to repeated rounds of preparative High-Performance Liquid Chromatography (HPLC), often using different column types (e.g., C18 reverse-phase, normal-phase), until pure compounds are isolated.
-
Characterization: Determine the structure of each pure compound using High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[7][13]
Chapter 4: Data Presentation and Characterization
Quantitative data from synthesis and characterization are crucial for reproducibility and comparison. The following tables summarize representative data for brominated isatins.
Table 1: Comparison of Synthetic Methods for 5-Bromoisatin
| Substrate | Brominating Agent | Solvent | Conditions | Yield (%) | M.p. (°C) | Reference |
|---|---|---|---|---|---|---|
| Isatin | PBC | Acetic Acid | 90 °C, 20 min | 92 | 248-250 | [8] |
| Isatin | NBS | DMF | 25 °C, 12 h | 74 | 251-253 | [7] |
| Isatin | Br₂ | Acetic Acid | 90 °C, 2 h | - | - | [7] |
| Indigo | PBC | Acetic Acid | 90 °C, <5 min | 89 | 248-250 |[8] |
Table 2: Spectroscopic Data for Representative Brominated Isatins
| Compound | Formula | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | HR-MS-ESI (m/z) [M+H]+ | Reference |
|---|---|---|---|---|---|
| 5-Bromo-6-fluoro isatin (4a) | C₈H₃BrFNO₂ | 11.29 (s, 1H), 7.89 (d, J=7.2 Hz, 1H), 6.93 (d, J=9.2 Hz, 1H) | 183.8, 160.1, 152.6, 147.3, 126.7, 121.2, 115.5, 80.4 | 257.9390 (found) | [7] |
| 5-Bromo-7-methyl isatin (4h) | C₉H₆BrNO₂ | 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H) | 184.0, 160.0, 148.9, 141.2, 124.8, 124.6, 119.5, 114.7, 15.64 | 240.0606 (found) |[7] |
Table 3: Biological Activity of Selected Brominated Isatins
| Compound | Activity Type | Assay/Model | Result | Reference |
|---|---|---|---|---|
| 5-Bromoisatin (4) | Anti-neuroinflammatory | LPS-induced NO release in BV2 microglia | IC₅₀ = 10.1 ± 1.1 µM | [5] |
| 4-Bromoisatin (8) | Anti-neuroinflammatory | LPS-induced NO release in BV2 microglia | IC₅₀ = 11.0 ± 0.6 µM | [5] |
| Isatin-Benzothiazole Hybrid (6) | Anticancer | Renal Cancer Cell Line (UO-31) | 41.34% growth inhibition | [15] |
| Isatin-Benzothiazole Hybrid (6) | Anticancer | Leukaemia Cell Line | 35.92% growth inhibition | [15] |
| Isatin-Thiophene Hybrid (3) | Anticancer | Renal Cancer Cell Line (UO-31) | 34.14% growth inhibition |[15] |
Chapter 5: Biological Significance and Signaling Pathways
Brominated isatins exhibit a remarkable range of biological activities. Structure-activity relationship (SAR) studies reveal that the position and number of bromine substituents, along with modifications at the N-1 position, significantly influence their potency and selectivity.[4][5]
Anti-Neuroinflammatory Activity: Several halogenated isatin derivatives have been shown to possess anti-neuroinflammatory properties.[5] In cellular models of neuroinflammation using lipopolysaccharide (LPS)-activated microglia, these compounds effectively inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. This activity is often linked to the modulation of key inflammatory signaling pathways.[5] The diagram below illustrates the inhibitory effect of brominated isatins on the LPS-induced inflammatory cascade.
Anticancer and Antimicrobial Activity: Halogenation at the 5-position of the isatin ring is a common feature in derivatives with enhanced antibacterial or anticancer activity.[4] Hybrid molecules, where brominated isatin is linked to other pharmacophores like benzothiazole or thiophene, have shown potent growth inhibition against various cancer cell lines.[15] Similarly, isatin-based thiosemicarbazones have demonstrated significant activity against both bacterial and mycobacterial strains.[14]
Conclusion
The discovery of novel brominated isatins remains a highly active area of research, driven by the significant therapeutic potential of these compounds. Advances in synthetic chemistry provide efficient and regioselective methods for creating diverse libraries of these molecules. Simultaneously, the exploration of natural sources, especially from the marine environment, continues to yield unique brominated indole alkaloids with novel structures and activities. The combination of targeted synthesis, bioassay-guided isolation, and detailed mechanistic studies will undoubtedly lead to the development of next-generation drug candidates based on the versatile brominated isatin scaffold.
References
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.umz.ac.ir [journals.umz.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Bromo- and iodo-containing alkaloids from marine microorganisms and sponges] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata—A Lichen-Associated Actinobacterium [mdpi.com]
- 14. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Theoretical and Experimental Insights into 6-Bromo-4-methylindoline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on 6-Bromo-4-methylindoline-2,3-dione and its derivatives. Isatin and its analogs, such as this compound, represent a significant class of heterocyclic compounds with a wide range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] This document summarizes key data, outlines experimental protocols, and visualizes essential scientific workflows to facilitate further research and development in this area.
Core Molecular Structure and Properties
This compound, a derivative of isatin, is characterized by an indole ring system with carbonyl groups at positions 2 and 3, a bromine atom at position 6, and a methyl group at position 4. The molecular weight of this compound is approximately 240.06 g/mol .[2] The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring significantly influences the electronic properties and reactivity of the isatin core.
Synthesis and Characterization
The synthesis of derivatives of 6-bromoindoline-2,3-dione can be achieved through N-alkylation reactions under phase transfer catalysis (PTC) conditions.[3] This method allows for the introduction of various alkyl groups at the N1 position of the indole ring.[3]
Experimental Protocol: N-Alkylation of 6-Bromoisatin
A general procedure for the synthesis of N-alkylated 6-bromoindoline-2,3-dione derivatives involves the following steps:[3]
-
Reactant Preparation: A mixture of 6-bromoisatin, an appropriate alkyl halide, and a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) is prepared in a solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: A base, typically potassium carbonate (K2CO3), is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period, often around 12 hours.
-
Purification: The resulting product is purified to yield the desired N-alkylated 6-bromoindoline-2,3-dione derivative.[3]
The synthesized compounds are then characterized using various spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their molecular structures.[3] Single-crystal X-ray diffraction analysis can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline state.[3]
Spectroscopic and Crystallographic Data
The following tables summarize key quantitative data obtained from spectroscopic and crystallographic analyses of N-alkylated derivatives of 6-bromoindoline-2,3-dione.
Table 1: Representative ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 6-bromo-1-(4-methylbenzyl)indoline-2,3-dione | 7.59 (d, 1H), 7.35 (d, 1H), 7.18 (d, 2H), 7.13 (d, 2H), 6.75 (d, 1H), 4.87 (s, 2H), 2.31 (s, 3H) |
| 6-bromo-1-propylindoline-2,3-dione | 7.58 (d, 1H), 7.34 (d, 1H), 6.83 (d, 1H), 3.69 (t, 2H), 1.69 (m, 2H), 0.94 (t, 3H) |
| 6-bromo-1-ethylindoline-2,3-dione | 7.58 (d, 1H), 7.34 (d, 1H), 6.84 (d, 1H), 3.78 (q, 2H), 1.28 (t, 3H) |
Data extracted from studies on N-alkylated derivatives of 6-bromoindoline-2,3-dione.[3]
Table 2: Representative ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| 6-bromo-1-(4-methylbenzyl)indoline-2,3-dione | 182.9, 157.8, 149.3, 138.4, 131.0, 129.8, 127.3, 126.9, 120.2, 117.8, 113.1, 43.8, 21.2 |
| 6-bromo-1-propylindoline-2,3-dione | 183.2, 158.0, 150.0, 127.1, 120.0, 117.6, 113.1, 42.1, 21.3, 11.4 |
| 6-bromo-1-ethylindoline-2,3-dione | 183.3, 158.0, 149.9, 127.0, 120.0, 117.6, 113.0, 34.9, 12.8 |
Data extracted from studies on N-alkylated derivatives of 6-bromoindoline-2,3-dione.[3]
Table 3: Selected Crystal Structure Data for 6-Bromo-1-butylindoline-2,3-dione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3097 (2) |
| b (Å) | 11.8793 (2) |
| c (Å) | 16.2238 (2) |
| β (°) | 112.340 (1) |
| Volume (ų) | 2372.62 (6) |
| Z | 8 |
Data for a closely related N-butyl derivative.[4]
Theoretical Studies: Density Functional Theory (DFT)
Theoretical investigations using Density Functional Theory (DFT) provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. Calculations are typically performed using methods such as B3LYP with a basis set like 6-311++G(d,p).[3]
Experimental Protocol: DFT Calculations
A typical workflow for DFT calculations on 6-bromoindoline-2,3-dione derivatives is as follows:[3]
-
Initial Geometry: The starting molecular geometry is often obtained from single-crystal X-ray diffraction data.
-
Geometry Optimization: The structure is optimized to find the minimum energy conformation using a selected DFT method and basis set.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict infrared spectra.
-
Property Calculations: Various electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and NMR chemical shifts, are calculated based on the optimized geometry.[3]
Caption: Workflow for Density Functional Theory (DFT) calculations.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For N-alkylated 6-bromoindoline-2,3-dione derivatives, the HOMO is typically localized on the benzene ring, while the LUMO is distributed over the dicarbonyl group of the pyrrole ring.[3] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[3] By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and halogen bonds.
Caption: Logical flow of Hirshfeld surface analysis.
Potential Biological Activities
Isatin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Theoretical studies, such as molecular docking, can be employed to predict the binding affinity and interaction patterns of these compounds with biological targets. For instance, derivatives of 6-bromoindoline-2,3-dione have been docked with bacterial proteins to investigate their potential as antibacterial agents.[3]
Molecular Docking Workflow
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-4-methylindoline-2,3-dione
Introduction
6-Bromo-4-methylindoline-2,3-dione, also known as 6-bromo-4-methylisatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential antiviral, antimicrobial, and anticancer properties. The strategic placement of substituents like a bromine atom and a methyl group on the isatin core can significantly modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of this compound, primarily based on the well-established Sandmeyer isatin synthesis.[1][2]
Synthesis Pathway
The most common and effective method for the synthesis of isatins is the Sandmeyer process.[3] This two-step synthesis involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final indoline-2,3-dione (isatin) product.[1][3] For the synthesis of this compound, the starting material is 3-bromo-5-methylaniline.
Experimental Protocols
This section details the two-step experimental procedure for the synthesis of this compound.
Step 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
This procedure is adapted from the general Sandmeyer synthesis of isonitrosoacetanilides.[4]
-
Preparation of Aniline Solution: In a suitable reaction vessel, dissolve 3-bromo-5-methylaniline in water and concentrated hydrochloric acid with gentle warming.
-
Preparation of Reagent Solution: In a separate large flask, prepare a solution of chloral hydrate and sodium sulfate decahydrate in water, warming to approximately 30 °C to dissolve the solids.
-
Preparation of Hydroxylamine Solution: Prepare a separate aqueous solution of hydroxylamine hydrochloride.
-
Reaction: To the flask containing the chloral hydrate and sodium sulfate solution, add the aniline solution followed by the hydroxylamine hydrochloride solution. A thick white suspension will form.
-
Heating: Heat the reaction mixture. A thick paste will form between 60-70 °C. Continue heating the mixture at 80-100 °C for approximately 2 hours.
-
Isolation of Intermediate: Cool the mixture to 80 °C and filter the solid product. The crude N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide can be washed with water and dried.
Step 2: Synthesis of this compound
This cyclization step is adapted from a similar preparation of 6-bromoisatin.[5]
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, carefully heat concentrated sulfuric acid to 60 °C.
-
Addition of Intermediate: Slowly add the dry N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 in portions, ensuring the temperature is maintained between 60 °C and 70 °C. Use external cooling if necessary to control the exothermic reaction.
-
Completion of Reaction: After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 1-3 hours to complete the cyclization.[5]
-
Precipitation: Carefully and slowly pour the hot reaction mixture onto crushed ice. An orange or yellow precipitate of this compound will form.
-
Isolation and Purification: Allow the mixture to stand for at least one hour. Collect the precipitate by filtration, wash thoroughly with water, and dry at 40 °C to obtain the crude product. Further purification can be achieved by recrystallization if necessary.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.
| Parameter | Step 1: Isonitrosoacetanilide Formation (Adapted from[4]) | Step 2: Cyclization to Isatin (Adapted from[5]) |
| Starting Material | 3-bromo-5-methylaniline | N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄, HCl | Concentrated H₂SO₄ |
| Solvent | Water | Concentrated H₂SO₄ (acts as reagent and solvent) |
| Reaction Temperature | 80 - 100 °C | 80 - 90 °C |
| Reaction Time | ~ 2 hours | 1 - 3 hours |
| Product | N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide | This compound |
| Appearance | Pale brown solid | Yellow to orange solid |
| Reported Yield (Analog) | Not specified, but generally high | Up to 98% for 6-bromoisatin from its precursor[5] |
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Sandmeyer synthesis route to this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
References
Application Notes and Protocols for 6-Bromo-4-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylindoline-2,3-dione, also known as 6-bromo-4-methylisatin, is a substituted indole derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. The isatin scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The presence of a bromine atom and a methyl group on the aromatic ring of this particular derivative offers opportunities for further functionalization, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.
The reactivity of this compound is characterized by the electrophilic C3-carbonyl group and the acidic N-H proton. These reactive sites allow for a variety of chemical transformations, including condensation reactions, N-alkylation, and N-acylation, enabling the generation of diverse molecular libraries for drug discovery and other applications.
Synthesis of this compound
A common and effective method for the synthesis of isatin derivatives is the Sandmeyer isatin synthesis.[1][2] This two-step process involves the formation of an isonitrosoacetanilide from the corresponding aniline, followed by an acid-catalyzed cyclization.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the general Sandmeyer isatin synthesis.[3][4] The starting material for this specific synthesis would be 3-bromo-5-methylaniline.
Step 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, dissolve 3-bromo-5-methylaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Prepare a separate aqueous solution of chloral hydrate (1.1 equivalents) and sodium sulfate.
-
Prepare a third aqueous solution of hydroxylamine hydrochloride (3 equivalents).
-
Combine the three solutions and heat the mixture under reflux for approximately 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Carefully add the dried N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 in portions to pre-warmed concentrated sulfuric acid (approximately 8-10 equivalents) at 60-70°C with vigorous stirring.
-
After the addition is complete, heat the mixture to 80-90°C for 30-60 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The resulting precipitate is the crude this compound.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Key Reactions of this compound
The versatile isatin core of this compound allows for a variety of subsequent reactions. The most common transformations occur at the N1-position (alkylation/acylation) and the C3-carbonyl group (condensation/addition).
N-Alkylation Reactions
The acidic proton on the indole nitrogen can be readily removed by a base, and the resulting anion can be alkylated with various alkyl halides.
Protocol 2: General Procedure for N-Alkylation
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base (1.3-1.5 equivalents) such as potassium carbonate or cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition A | Condition B | Condition C |
| Alkyl Halide | Ethyl bromoacetate | Benzyl bromide | Propargyl bromide |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Solvent | DMF | Acetonitrile | DMF |
| Temperature | 60°C | Room Temperature | 50°C |
| Reaction Time | 4-6 hours | 8-12 hours | 3-5 hours |
Table 1: Representative Conditions for N-Alkylation of this compound.
Condensation Reactions at the C3-Carbonyl Group
The C3-carbonyl group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles, particularly active methylene compounds and amines, to form a wide range of derivatives.
Protocol 3: General Procedure for Knoevenagel Condensation
-
In a reaction flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
Wash the product with cold solvent and dry. Recrystallization can be performed for further purification.
| Parameter | Condition A | Condition B |
| Active Methylene Compound | Malononitrile | Ethyl cyanoacetate |
| Catalyst | Piperidine | Triethylamine |
| Solvent | Ethanol | Acetic Acid |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-4 hours | 3-6 hours |
Table 2: Representative Conditions for Knoevenagel Condensation with this compound.
Protocol 4: General Procedure for Schiff Base Formation
-
Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The Schiff base product usually precipitates and can be collected by filtration.
-
Wash the solid with cold solvent and dry.
| Parameter | Condition A | Condition B |
| Primary Amine | Aniline | 2-Aminothiazole |
| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid |
| Solvent | Ethanol | Methanol |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 1-2 hours | 2-4 hours |
Table 3: Representative Conditions for Schiff Base Formation with this compound.
Experimental Workflows and Signaling Pathways
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Key reaction pathways of this compound.
References
Applications of 6-Bromo-Substituted Indoline-2,3-diones in Drug Discovery: A Focus on a Promising Scaffold
Introduction
The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The strategic placement of substituents on the isatin core is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Halogenation, particularly bromination at various positions of the indole ring, has been shown to enhance the therapeutic potential of these compounds. While specific data for 6-Bromo-4-methylindoline-2,3-dione is limited in the public domain, extensive research on closely related 6-bromo-indoline-2,3-dione derivatives highlights the significant potential of this substitution pattern in the development of novel therapeutic agents. This document outlines the key applications, quantitative data, and experimental protocols associated with 6-bromo-substituted indoline-2,3-diones and related structures in drug discovery.
Key Therapeutic Areas
Derivatives of 6-bromo-indoline-2,3-dione have demonstrated promising activity in several key therapeutic areas:
-
Anticancer Activity: The isatin scaffold is a core component of several FDA-approved kinase inhibitors. 6-Bromo-substituted derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR).[1]
-
Antiviral Activity: Certain 6-bromo-substituted compounds have shown potential as antiviral agents. For instance, derivatives of 6-bromo-4(3H)-quinazolinone, which can be synthesized from 6-bromo-indoline-2,3-dione precursors, have exhibited activity against viruses like the vaccinia virus.[2]
-
Antibacterial Activity: N-alkylated derivatives of 6-bromoindoline-2,3-dione have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3]
-
Enzyme Inhibition: A primary focus of research on isatin derivatives is their role as enzyme inhibitors. These compounds have been shown to target a range of enzymes implicated in disease, including kinases, proteases, and carboxylesterases.[4][5]
-
Anti-inflammatory Activity: Bromoindole alkaloids have been isolated from marine sponges and have demonstrated anti-inflammatory properties by modulating cytokine secretion in human dendritic cells.[6]
Quantitative Data Summary
The following tables summarize the quantitative biological data for various 6-bromo-substituted indoline-2,3-dione derivatives and related compounds.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Activity Type | Value | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | CC50 | 0.26 µg/mL | [7] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | CC50 | 3.81 µg/mL | [7] |
| 6-bromo-2-methyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | MT-4 | Cytotoxicity | 0.424 µg/mL | [2] |
| 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | MT-4 | Cytotoxicity | 0.461 µg/mL | [2] |
| Compound 8a (a 6-bromo quinazoline derivative) | MCF-7 | IC50 | 15.85 ± 3.32 µM | [1] |
| Compound 8a (a 6-bromo quinazoline derivative) | SW480 | IC50 | 17.85 ± 0.92 µM | [1] |
| Compound 8a (a 6-bromo quinazoline derivative) | MRC-5 (normal cell line) | IC50 | 84.20 ± 1.72 µM | [1] |
Table 2: Antiviral Activity
| Compound | Virus | Cell Line | Activity Type | Value | Reference |
| 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | Vaccinia Virus | E(6)SM | MIC | 1.92 µg/mL | [2] |
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | Activity Type | Value | Reference |
| N-alkylated 6-bromoindoline-2,3-dione derivative (Compound 4) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | MIC | Not specified, but noted as highly effective | [3] |
| N-alkylated 6-bromoindoline-2,3-dione derivative (Compound 8) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | MIC | Not specified, but noted as highly effective | [3] |
Experimental Protocols
General Protocol for Synthesis of N-Alkylated 6-Bromoindoline-2,3-dione Derivatives[3]
This protocol describes a general method for the N-alkylation of 6-bromoindoline-2,3-dione using phase transfer catalysis.
Materials:
-
6-bromoindoline-2,3-dione (6-bromoisatin)
-
Alkyl halide (e.g., 4-methyl benzyl bromide, propargyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromoindoline-2,3-dione in DMF, add potassium carbonate as a base and tetra-n-butylammonium bromide as a phase transfer catalyst.
-
Add the desired alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-alkylated 6-bromoindoline-2,3-dione derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Normal cell line (e.g., MRC-5) for assessing selectivity
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
General Protocol for Antiviral Assay[2]
This protocol provides a general framework for evaluating the antiviral activity of a compound against a specific virus in a cell culture system.
Materials:
-
Host cell line susceptible to the virus (e.g., E(6)SM, HeLa, MT-4)
-
Virus stock of known titer (e.g., Vaccinia virus, HIV-1)
-
Cell culture medium
-
Test compound
-
Control antiviral drug
-
96-well plates
Procedure:
-
Seed the host cells in 96-well plates and allow them to form a monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Pre-incubate the cell monolayer with the different concentrations of the test compound for a specified time.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After a suitable adsorption period, remove the virus inoculum and add fresh medium containing the test compound.
-
Incubate the plates until the virus-induced cytopathic effect (CPE) is maximal in the untreated, infected control wells.
-
Assess cell viability using a suitable method, such as the MTT assay or by microscopic observation of CPE.
-
The antiviral activity is often expressed as the minimum inhibitory concentration (MIC) or the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.
-
Simultaneously, a cytotoxicity assay is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI), calculated as the ratio of CC50 to EC50, is used to evaluate the therapeutic potential of the compound.
Visualizations
Caption: A generalized workflow for drug discovery starting from a 6-bromo-indoline-2,3-dione scaffold.
Caption: A hypothetical signaling pathway illustrating the inhibition of a receptor tyrosine kinase by a 6-bromo-indoline-2,3-dione derivative.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-4-methylindoline-2,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-Bromo-4-methylindoline-2,3-dione, a substituted isatin derivative, in the field of medicinal chemistry. The versatile isatin scaffold is a well-established pharmacophore known for a wide range of biological activities, making this particular derivative a promising starting point for the development of novel therapeutic agents.
Introduction to this compound
This compound belongs to the isatin class of heterocyclic compounds. The indole-2,3-dione core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The presence of a bromine atom at the 6-position and a methyl group at the 4-position of the indole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Bromine, a halogen, can enhance binding affinity to target proteins through halogen bonding and improve membrane permeability. The methyl group can modulate metabolic stability and steric interactions within the binding pocket of a biological target.
The strategic placement of these substituents on the isatin core makes this compound an attractive scaffold for further chemical modification and exploration of its therapeutic potential, particularly in the realm of oncology.
Potential Therapeutic Applications
Based on the extensive research on related isatin derivatives, this compound is a prime candidate for investigation in the following areas:
-
Anticancer Drug Discovery: Isatin derivatives have shown significant efficacy against various cancer cell lines.[3][4][5] They are known to inhibit a range of protein kinases involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: The isatin scaffold can be tailored to inhibit specific enzymes, such as caspases, protein phosphatases, and other enzymes implicated in disease pathogenesis.
-
Antiviral and Antimicrobial Research: Certain isatin derivatives have demonstrated activity against a spectrum of viruses and bacteria.[6]
Data on Related Indoline-2,3-dione Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related substituted indoline-2,3-dione derivatives to highlight the potential of this chemical class.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8l | 1-benzyl-5-bromo | HL-60 | 0.07 | [3] |
| 8p | 1-benzyl-5-chloro | HL-60 | 0.14 | [3] |
| SSSK17 | Spiro-derivative with 5-bromo-isatin | MCF-7 | 0.04 | [5] |
| SSSK16 | Spiro-derivative with 5-chloro-isatin | MCF-7 | 0.44 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the Sandmeyer isatin synthesis, a widely used method for preparing isatins.[2]
Materials:
-
3-Bromo-5-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water
Procedure:
-
Formation of the isonitrosoacetanilide:
-
Dissolve 3-Bromo-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3 equivalents) in water.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry.
-
-
Cyclization to this compound:
-
Add the dried isonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid at 60-80°C with stirring.
-
After the addition is complete, heat the mixture for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated this compound is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Protocol 2: Derivatization at the N-1 Position (N-Alkylation)
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or its derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry of this compound.
Caption: Synthetic route to this compound.
Caption: Potential sites for derivatization.
Caption: Potential mechanism of anticancer action.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Synthetic Routes to Functionalized 6-Bromo-4-methylindoline-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 6-bromo-4-methylindoline-2,3-dione (also known as 6-bromo-4-methylisatin) and its subsequent functionalization. Isatin and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The protocols outlined below offer a comprehensive guide for the synthesis of the core structure and its diversification at the N1, C2, and C3 positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
I. Synthesis of this compound
The primary route for the synthesis of this compound involves a multi-step process starting from a commercially available precursor, leading to the key intermediate 3-bromo-5-methylaniline, followed by the Sandmeyer isatin synthesis.
A. Synthesis of the Precursor: 3-Bromo-5-methylaniline
The synthesis of 3-bromo-5-methylaniline is achieved through a two-step process involving the nitration of 3-bromotoluene followed by the reduction of the resulting 3-bromo-5-nitrotoluene.
1. Nitration of 3-Bromotoluene to 3-Bromo-5-nitrotoluene
This reaction introduces a nitro group onto the aromatic ring, which will be later reduced to an amine.
-
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.
-
Slowly add 3-bromotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3-bromotoluene in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-bromo-5-nitrotoluene.[1]
-
2. Reduction of 3-Bromo-5-nitrotoluene to 3-Bromo-5-methylaniline
The nitro group of 3-bromo-5-nitrotoluene is reduced to an amino group to yield the desired aniline derivative.
-
Experimental Protocol:
-
In a round-bottom flask, suspend 3-bromo-5-nitrotoluene in ethanol or a mixture of ethanol and water.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), or iron powder (Fe) in the presence of an acid like acetic acid or hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5-methylaniline.
-
B. Sandmeyer Synthesis of this compound
The Sandmeyer isatin synthesis is a classic and effective method for the preparation of isatins from anilines. This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Step 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
-
Experimental Protocol:
-
In a large flask, dissolve chloral hydrate and sodium sulfate decahydrate in water with gentle warming.
-
Prepare a solution of 3-bromo-5-methylaniline in water and concentrated hydrochloric acid, warming if necessary to dissolve.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Add the 3-bromo-5-methylaniline hydrochloride solution and the hydroxylamine hydrochloride solution to the chloral hydrate solution. A thick suspension will form.
-
Heat the mixture and maintain it at 80-100 °C for a couple of hours.
-
Cool the mixture and filter the solid product.
-
Wash the product with water and dry to obtain N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide.
-
Step 2: Cyclization to this compound
-
Experimental Protocol:
-
Carefully heat concentrated sulfuric acid to 60 °C in a flask with mechanical stirring.
-
Add the N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide in portions, maintaining the temperature between 60-65 °C.
-
After the addition is complete, heat the mixture to 80 °C for a short period.
-
Cool the mixture and pour it onto crushed ice to precipitate the product.
-
Filter the orange precipitate, wash with water, and dry to obtain crude this compound.
-
The crude product can be purified by recrystallization.
-
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Nitration | 3-Bromotoluene | Conc. H₂SO₄, Conc. HNO₃ | 0-10 | 2-4 | 85-95 |
| Reduction | 3-Bromo-5-nitrotoluene | SnCl₂/HCl or Fe/AcOH | Reflux | 3-6 | 70-85 |
| Sandmeyer (Step 1) | 3-Bromo-5-methylaniline | Chloral hydrate, Na₂SO₄·10H₂O, NH₂OH·HCl, HCl | 80-100 | 2 | 75-85 |
| Sandmeyer (Step 2) | N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide | Conc. H₂SO₄ | 60-80 | 0.5-1 | 60-70 |
II. Functionalization of this compound
The isatin scaffold allows for functionalization at several positions, most notably at the N1 nitrogen and the C3 carbonyl group, providing a diverse library of compounds for biological screening.
A. N-Alkylation and N-Arylation (N1 Position)
The acidic N-H proton of the isatin ring can be deprotonated with a base, and the resulting anion can be reacted with various electrophiles to introduce alkyl or aryl groups.
-
General Protocol for N-Alkylation:
-
To a solution of this compound in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3]
-
Stir the mixture at room temperature for a short period to form the isatin anion.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) to the reaction mixture.
-
The reaction can be carried out at room temperature or with gentle heating (conventional or microwave irradiation) to expedite the process.[3][4]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the N-alkylated product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Isatin | Benzyl bromide | K₂CO₃ | DMF | RT - 60 | 2-6 h | 80-95 |
| 5-Bromoisatin | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | Reflux | 4-8 h | 75-90 |
| Isatin | Propargyl bromide | K₂CO₃/KI | Acetonitrile (MW) | 160 | 10 min | 85-95 |
B. Schiff Base Formation (C3 Position)
The C3 carbonyl group of isatin is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines).
-
General Protocol for Schiff Base Formation:
-
Dissolve this compound and an equimolar amount of the desired primary amine (e.g., aniline, p-phenylenediamine) in a suitable solvent, typically ethanol or methanol.[5][6]
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the Schiff base to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.
-
| Isatin Derivative | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Isatin | p-Phenylenediamine | Ethanol | Glacial Acetic Acid | 4-6 | 85-95 |
| 5-Chloroisatin | 4-Amino-1,2,4-triazole derivative | Ethanol | Glacial Acetic Acid | 4 | 70-80 |
| Isatin | Various aromatic aldehydes (via imesatin intermediate) | Ethanol | - | - | 70-90 |
C. Aldol Condensation (C3 Position)
The C3 carbonyl group can also participate in aldol-type reactions with enolizable ketones or aldehydes, leading to the formation of 3-hydroxy-3-substituted-2-oxindoles.
-
General Protocol for Aldol Condensation:
-
Dissolve this compound in a suitable solvent.
-
Add a ketone (e.g., acetone, cyclohexanone) or an aldehyde (e.g., acetaldehyde) and a catalyst.[7][8]
-
The choice of catalyst can vary, including bases (e.g., NaOH, proline) or biocatalysts.[8][9]
-
Stir the reaction at room temperature or with cooling, depending on the reactivity of the substrates and the catalyst used.
-
Monitor the reaction by TLC.
-
After the reaction is complete, work-up typically involves neutralization, extraction with an organic solvent, and purification by column chromatography to isolate the 3-hydroxy-3-substituted-2-oxindole product.
-
| Isatin Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Isatin | Acetone | L-proline | DMSO | RT | 80-95 |
| Isatin | Acetaldehyde | 4-hydroxydiarylprolinol | Dioxane | 0 | 70-85 |
| N-Benzylisatin | Cyclohexanone | Pyrrolidine | Methanol | RT | 60-75 |
III. Visualizing the Synthetic Pathways
A. Synthesis of this compound
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Asymmetric aldol reaction of acetaldehyde and isatin derivatives for the total syntheses of ent-convolutamydine E and CPC-1 and a half fragment of madindoline A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-4-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 6-Bromo-4-methylindoline-2,3-dione, a valuable intermediate in pharmaceutical and heterocyclic chemistry. The synthesis is based on the well-established Sandmeyer isatin synthesis methodology, which has been adapted for gram-scale production. Isatins (1H-indole-2,3-diones) and their derivatives are known for a wide range of biological activities and serve as crucial building blocks in the development of pharmaceutically active agents.[1][2][3][4][5][6] The strategic placement of a bromine atom and a methyl group on the isatin core can significantly influence the molecule's physicochemical properties and biological activity, making this compound a key compound for library synthesis and drug discovery programs.[7][8]
Chemical Properties and Data
A summary of the key chemical properties for the target compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.06 g/mol | [9] |
| Appearance | Expected to be a solid | |
| Purity | >95% (typical) | [9] |
| InChI Key | ONXWZUFXDKESFD-UHFFFAOYSA-N | [9] |
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below. The process involves the formation of an isonitrosoacetanilide intermediate from 4-Bromo-2-methylaniline, followed by an acid-catalyzed cyclization to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions: This procedure involves the use of corrosive and hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood. Chloral hydrate is a regulated substance in some regions; ensure compliance with all local regulations.[3]
Step 1: Synthesis of N-(4-Bromo-2-methylphenyl)-2-(hydroxyimino)acetamide
This protocol is adapted from the classical Sandmeyer isatin synthesis.[1][2][10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-methylaniline | 186.05 | 50.0 g | 0.269 |
| Chloral Hydrate | 165.40 | 53.3 g | 0.322 |
| Hydroxylamine Hydrochloride | 69.49 | 74.8 g | 1.076 |
| Anhydrous Sodium Sulfate | 142.04 | 152.0 g | 1.070 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Deionized Water | 18.02 | ~1.5 L | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 4-Bromo-2-methylaniline (50.0 g, 0.269 mol) in a solution of concentrated hydrochloric acid (25 mL) and water (300 mL).
-
In a separate 2 L beaker, prepare a solution of chloral hydrate (53.3 g, 0.322 mol) and anhydrous sodium sulfate (152.0 g) in 1 L of water. Heat this solution to approximately 60°C.
-
In a third container, dissolve hydroxylamine hydrochloride (74.8 g, 1.076 mol) in 200 mL of water.
-
Combine the aniline hydrochloride solution and the hydroxylamine hydrochloride solution.
-
Heat the chloral hydrate/sodium sulfate solution to boiling and then add the combined aniline/hydroxylamine solution in one portion.
-
Continue to heat the mixture under reflux for 1-2 hours. The product will begin to crystallize from the solution.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 100 mL).
-
Dry the crude N-(4-Bromo-2-methylphenyl)-2-(hydroxyimino)acetamide in a vacuum oven at 50-60°C to a constant weight. The product can be used in the next step without further purification.
Step 2: Cyclization to this compound
This cyclization is achieved by heating the intermediate in a strong acid.[1][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-Bromo-2-methylphenyl)-2-(hydroxyimino)acetamide | 257.08 | 50.0 g | 0.195 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 250 mL | - |
| Crushed Ice/Water | - | ~2 L | - |
Procedure:
-
Carefully and slowly add the dried N-(4-Bromo-2-methylphenyl)-2-(hydroxyimino)acetamide (50.0 g, 0.195 mol) in portions to concentrated sulfuric acid (250 mL) in a 1 L beaker, while stirring and maintaining the temperature at 50-60°C with a water bath.
-
Once the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for at least 1 hour.[12] Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a large beaker (at least 4 L), prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate will form.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Dry the crude this compound in a vacuum oven at 60-70°C to a constant weight.
Purification and Characterization
The crude product is often pure enough for many applications.[11][12] If further purification is required, recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture can be performed.
Expected Yield and Purity:
| Parameter | Expected Value |
| Overall Yield | 65-80% |
| Purity (by HPLC) | >95% |
| Melting Point | To be determined |
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product, highlighting the key transformations.
Caption: Logical flow from starting materials to the final product.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. synarchive.com [synarchive.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 6-Bromo-4-methylindoline-2,3-dione in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-methylindoline-2,3-dione, also known as 6-bromo-4-methylisatin, is a substituted isatin derivative that serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive compounds, including potent kinase inhibitors. The isatin core is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a wide range of therapeutic applications. The strategic placement of a bromine atom at the 6-position and a methyl group at the 4-position can significantly influence the physicochemical properties and biological activity of the resulting molecules, potentially enhancing their potency, selectivity, and pharmacokinetic profiles as kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors, with a focus on indirubin-based compounds that target key signaling pathways. While specific examples utilizing the 4-methyl substituted variant are not extensively documented in publicly available literature, the synthetic routes and biological activities of closely related 6-bromo-isatin derivatives provide a strong basis for its application.
Featured Application: Synthesis of 6-Bromo-4-methylindirubin Derivatives as Kinase Inhibitors
Indirubins are a class of bis-indole alkaloids with well-documented activity as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). The synthesis of indirubins typically involves the condensation of an isatin derivative with an indoxyl derivative. 6-Bromoindirubin and its derivatives have shown enhanced potency and selectivity for certain kinases. The following sections detail a representative synthetic approach and the biological context for a hypothetical 6-bromo-4-methylindirubin derivative.
Table 1: Quantitative Data for Representative 6-Bromoindirubin Derivatives
While specific data for a 6-bromo-4-methylindirubin is not available, the following table summarizes the inhibitory activities of closely related 6-bromoindirubin compounds against various kinases. This data provides a benchmark for the potential activity of derivatives synthesized from this compound.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6-Bromoindirubin | GSK-3α/β | 0.18 | [1] |
| 6-Bromoindirubin | CDK1/cyclin B | 0.55 | [1] |
| 6-Bromoindirubin | CDK5/p25 | 0.20 | [1] |
| 6-Bromoindirubin-3'-oxime | GSK-3α/β | 0.035 | [1] |
| 6-Bromoindirubin-3'-oxime | CDK1/cyclin B | 0.20 | [1] |
| 6-Bromoindirubin-3'-oxime | CDK5/p25 | 0.12 | [1] |
Signaling Pathway: The GSK-3β and JAK/STAT Pathways
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a serine/threonine kinase that is constitutively active in resting cells and is a key regulator of a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its activity is primarily regulated by inhibitory phosphorylation by upstream kinases, most notably Akt. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β, either by Wnt signaling or by small molecule inhibitors, leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.
Caption: A simplified diagram of the GSK-3β signaling pathway and the inhibitory action of 6-bromo-4-methylindirubin.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are recruited, phosphorylated by JAKs, and then dimerize and translocate to the nucleus to regulate gene expression.
Caption: Overview of the JAK/STAT signaling pathway and its inhibition by 6-bromo-4-methylindirubin derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-methylindirubin
This protocol describes a representative synthesis of a 6-bromo-4-methylindirubin derivative via the condensation of this compound with indoxyl acetate.
Materials:
-
This compound
-
Indoxyl acetate
-
Anhydrous ethanol
-
Sodium carbonate
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
Add 1.1 equivalents of indoxyl acetate to the solution.
-
Add 2.0 equivalents of sodium carbonate to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Acidify the mixture with glacial acetic acid to a pH of approximately 5-6.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 6-bromo-4-methylindirubin.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor (e.g., 6-bromo-4-methylindirubin)
-
Recombinant human kinase (e.g., GSK-3β or JAK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl2, DTT, and other necessary components)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.
Caption: A flowchart depicting the general workflow from starting material to biological evaluation of a kinase inhibitor.
Conclusion
This compound represents a valuable starting material for the synthesis of novel kinase inhibitors. Based on the well-established chemistry of isatins and the potent biological activity of 6-bromoindirubin derivatives, it is anticipated that compounds derived from this scaffold will exhibit significant inhibitory activity against key kinases such as GSK-3β and those in the JAK/STAT pathway. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this compound in the development of next-generation targeted therapeutics. Further derivatization and optimization of the indirubin scaffold can lead to the discovery of highly potent and selective kinase inhibitors with improved pharmacological properties.
References
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-4-methylindoline-2,3-dione Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-4-methylindoline-2,3-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. The primary synthetic route discussed is the Sandmeyer isatin synthesis, starting from 3-bromo-5-methylaniline.
Issue 1: Low Yield of the Desired this compound
Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Sandmeyer synthesis of substituted isatins are a common problem. Several factors could be contributing to this issue:
-
Incomplete Isonitrosoacetanilide Formation: The initial reaction between 3-bromo-5-methylaniline, chloral hydrate, and hydroxylamine is crucial. Ensure all reactants are of high purity and that the reaction conditions (temperature and time) are optimized. A thick paste should form during this step.
-
Harsh Cyclization Conditions: The use of concentrated sulfuric acid for the cyclization of the isonitrosoacetanilide intermediate can lead to degradation of the product.[1] Careful control of the temperature during the addition of the intermediate to the acid is critical.
-
Formation of Isomeric Byproducts: The cyclization of the intermediate derived from 3-bromo-5-methylaniline can also lead to the formation of the isomeric 4-bromo-6-methylindoline-2,3-dione. This is a known issue with 3-substituted anilines in the Sandmeyer isatin synthesis.[2]
-
Poor Solubility of Intermediates: Substituted isonitrosoacetanilides can have poor solubility, leading to incomplete cyclization.[3]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Difficulty in Separating this compound from its Isomer
Question: I have confirmed the presence of the 4-bromo-6-methyl isomer in my final product. How can I effectively separate the desired 6-bromo isomer?
Answer: The formation of isomeric mixtures is a well-documented issue in the Sandmeyer synthesis with meta-substituted anilines.[2] The physical properties of these isomers are often very similar, making separation by standard column chromatography challenging. Here are some strategies:
-
Fractional Crystallization: Exploiting slight differences in solubility in various solvents can be an effective, albeit sometimes tedious, method for separation on a larger scale.
-
pH-Dependent Separation: Isatins can be dissolved in a basic solution (like NaOH) to form the salt.[1] Careful acidification with a weak acid (like acetic acid) may allow for the preferential precipitation of one isomer over the other.[1]
-
High-Performance Liquid Chromatography (HPLC): For smaller quantities and for analytical purposes, reverse-phase HPLC can be a powerful tool for separating the isomers.
-
Counter-Current Chromatography: Advanced techniques like high-speed counter-current chromatography (HSCCC) have been successfully used to separate isomeric isatin derivatives.[2]
Issue 3: Incomplete Cyclization Reaction
Question: My reaction mixture shows a significant amount of unreacted isonitrosoacetanilide intermediate after the sulfuric acid step. What can I do to drive the reaction to completion?
Answer: Incomplete cyclization is often due to the poor solubility of the intermediate in concentrated sulfuric acid or insufficient reaction temperature/time.[3]
-
Alternative Acid: Consider using methanesulfonic acid as the cyclization medium. It has been shown to improve the solubility of lipophilic intermediates and can lead to higher yields of the corresponding isatins.[3]
-
Temperature Control: While high temperatures can cause degradation, the temperature needs to be sufficient to initiate and sustain the cyclization. A temperature range of 60-80°C is a common starting point, but it may need to be optimized for this specific substrate.
-
Stirring and Addition Rate: Ensure vigorous stirring to maximize the contact between the solid intermediate and the acid. Add the intermediate in small portions to control the temperature and ensure it dissolves as much as possible.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable method is the Sandmeyer isatin synthesis.[3] This would involve the reaction of 3-bromo-5-methylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Q2: Why is the Sandmeyer synthesis often preferred for isatins?
A2: Despite some drawbacks, the Sandmeyer synthesis is a classical and often reliable method that utilizes readily available starting materials.[4][5] It is a one-pot or two-step procedure that is well-established in the literature for a wide variety of substituted anilines.[3]
Q3: Are there alternative synthetic methods I could consider?
A3: Yes, other methods for isatin synthesis exist, such as the Stolle, Gassman, and various modern metal-catalyzed approaches.[6] These may offer advantages in terms of yield and regioselectivity for specific substrates but might require more specialized reagents or reaction conditions.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While a specific spectrum is not available in the search results, one would expect the following:
-
¹H NMR: Signals for the two aromatic protons on the indoline ring, a singlet for the methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the two carbonyl carbons (C2 and C3), aromatic carbons (including those bonded to bromine and the methyl group), and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of bromine.
Experimental Protocols
Note: The following protocol is a proposed method based on the synthesis of similar bromo-isatins and should be optimized for the specific target compound.
Proposed Synthesis of this compound via Sandmeyer Reaction
This is a two-step process:
-
Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide.
-
Cyclization to this compound.
Step 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water and warm gently to dissolve.
-
In a separate flask, dissolve 3-bromo-5-methylaniline in water with the aid of concentrated hydrochloric acid, warming if necessary.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Combine the three solutions. A thick white suspension is expected to form.
-
Heat the mixture, maintaining a temperature of 80-100°C for approximately 2 hours.
-
Cool the mixture and filter the solid product. Wash the solid with water and dry.
Step 2: Cyclization to this compound
-
Carefully heat concentrated sulfuric acid to approximately 60°C in a well-ventilated fume hood.
-
Slowly add the N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 80°C.
-
Once the addition is complete, maintain the temperature at 80°C for a set time (e.g., 1 hour) to complete the cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product, likely a mixture of 6-bromo-4-methyl and 4-bromo-6-methyl isomers, will precipitate.
-
Filter the solid, wash with water, and dry.
-
Purify the mixture using the methods described in the Troubleshooting section (Issue 2).
Quantitative Data Summary
The following table summarizes typical yield data for the synthesis of bromo-isatins from 3-bromoaniline via the Sandmeyer synthesis, which can be used as a benchmark.
| Product | Starting Material | Yield (%) | Reference |
| 4-Bromoisatin | 3-Bromoaniline | 46% | Holt et al. (1958) as cited in[1] |
| 6-Bromoisatin | 3-Bromoaniline | 21% | Holt et al. (1958) as cited in[1] |
| 6-Bromoisatin | N-(3-bromophenyl)-2-hydroxyiminoacetamide | 98% (crude) | [7] |
Logical Relationship of Sandmeyer Synthesis Steps
Caption: Key steps and products in the Sandmeyer synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing N-Alkylation of Brominated Isatins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of brominated isatins.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My N-alkylation reaction of a brominated isatin is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the N-alkylation of brominated isatins can stem from several factors. Here's a breakdown of potential causes and recommended solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the isatin nitrogen.
-
Solution: Consider switching to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and basicity.[1][2][3] For particularly challenging substrates, stronger bases like sodium hydride (NaH) can be employed, but require anhydrous conditions.[1][4]
-
-
Poor Solubility: The brominated isatin or the base may have poor solubility in the chosen solvent, hindering the reaction.[5]
-
Solution: Ensure your solvent effectively dissolves the reactants. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are excellent choices for their ability to dissolve both isatins and carbonate bases.[1][2][3] Acetonitrile (ACN) can also be used, sometimes at elevated temperatures or under microwave irradiation.[4][6]
-
-
Reaction Temperature and Time: The reaction may not have been heated sufficiently or for an adequate duration to proceed to completion.
-
Inactive Alkylating Agent: The alkyl halide may have degraded or be inherently unreactive.
-
Solution: Use a fresh or purified alkylating agent. If using an alkyl bromide, consider switching to the more reactive alkyl iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.[4]
-
-
Issue 2: Formation of Side Products (e.g., O-Alkylation)
-
Question: I am observing the formation of an unexpected side product in my reaction. How can I identify and minimize the formation of these impurities, particularly O-alkylated products?
-
Answer: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The formation of O-alkylated products is a common side reaction.[7]
-
Solvent Choice: The polarity of the solvent can influence the site of alkylation.
-
Counter-ion Effect: The choice of base and the resulting counter-ion can affect the nucleophilicity of the nitrogen versus the oxygen.
-
Reaction with Acidic Methylene Compounds: When using alkylating agents with acidic methylene groups (e.g., phenacyl halides), epoxide formation can be a competing side reaction.[3][7]
-
Issue 3: Difficulty in Product Purification
-
Question: My final product is difficult to purify, and I'm struggling to remove unreacted starting material and byproducts. What purification strategies are most effective?
-
Answer: Purifying N-alkylated brominated isatins can be challenging due to the similar polarities of the product and starting materials.
-
Work-up Procedure: A proper work-up is the first step to a cleaner crude product.
-
Crystallization: Recrystallization is a powerful technique for purifying solid products.
-
Solution: Ethanol is often a suitable solvent for the recrystallization of N-alkylated isatins.[8] Experiment with different solvent systems to find the optimal conditions for your specific product.
-
-
Chromatography: For challenging separations, column chromatography is the method of choice.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective bases for the N-alkylation of brominated isatins?
A1: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are the most commonly recommended bases for this transformation, with Cs₂CO₃ often providing better results due to its higher reactivity and solubility.[1][2][3] For less reactive alkylating agents or substrates, stronger bases like sodium hydride (NaH) can be used, but this requires anhydrous reaction conditions to prevent decomposition.[4]
Q2: Which solvents are preferred for this reaction?
A2: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective as they readily dissolve both the isatin and the carbonate bases.[1][2][3] Acetonitrile (ACN) is another viable option, particularly in microwave-assisted reactions.[4][6]
Q3: Can microwave irradiation improve the N-alkylation of brominated isatins?
A3: Yes, microwave-assisted synthesis is highly recommended. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2][3][4]
Q4: How does the bromine substituent on the isatin ring affect the N-alkylation reaction?
A4: The electron-withdrawing nature of the bromine atom increases the acidity of the N-H proton, which can facilitate its deprotonation. However, the overall reactivity can also be influenced by the position of the bromine atom due to steric and electronic effects.
Q5: What is the role of a phase transfer catalyst like tetrabutylammonium bromide (TBAB)?
A5: A phase transfer catalyst can be beneficial in reactions where the reactants are in different phases (e.g., a solid base and a solution of the isatin). TBAB can help shuttle the isatin anion from the solid phase or an aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction.[2]
Data Presentation
Table 1: Comparison of Bases and Solvents in N-Alkylation of Isatin with Ethyl Chloroacetate (Microwave-Assisted)
| Entry | Base | Solvent | Power (W) / Time (min) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | 200 / 3 | 76 | [3] |
| 2 | Cs₂CO₃ | DMF | 200 / 3 | 93 | [3] |
| 3 | K₂CO₃ | NMP | 200 / 3 | Similar to DMF | [3] |
| 4 | Na₂CO₃ | DMF | - | Lower Yield | [1] |
| 5 | TEA | DMF | - | Lower Yield | [1] |
Table 2: N-Alkylation of Isatin with Various Alkyl Halides using K₂CO₃ in DMF (Microwave vs. Conventional Heating)
| Entry | Alkyl Halide | Method | Temperature (°C) / Time | Yield (%) | Reference |
| 1 | Methyl Iodide | Microwave | 300 W / 3 min | 95 | [3] |
| 2 | Methyl Iodide | Conventional | 70 / 1 hr | 80 | [3] |
| 3 | Ethyl Iodide | Microwave | 300 W / 3 min | 90 | [3] |
| 4 | Ethyl Iodide | Conventional | 70 / 1.5 hr | 78 | [3] |
| 5 | Benzyl Chloride | Microwave | 200 W / 5 min | 96 | [3] |
| 6 | Benzyl Chloride | Conventional | 120 / 1 hr | 82 | [3] |
Experimental Protocols
General Procedure for Microwave-Assisted N-Alkylation of Brominated Isatin
-
To a microwave-safe reaction vial, add the brominated isatin (1.0 mmol), potassium carbonate (1.3 mmol), and the alkyl halide (1.1 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and time (e.g., 200-300 W for 3-15 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.[1][3]
General Procedure for Conventional N-Alkylation of Brominated Isatin
-
In a round-bottom flask, combine the brominated isatin (1.0 mmol), potassium carbonate (1.3 mmol), and the alkyl halide (1.1 mmol) in DMF (5 mL).
-
Heat the mixture in an oil bath at an appropriate temperature (e.g., 70-80°C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
If a solid forms, filter it, wash with water, and dry. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.[1]
Visualizations
Caption: Experimental workflow for the N-alkylation of brominated isatins.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ijoer.com [ijoer.com]
byproducts in isatin synthesis and their removal
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isatin and its derivatives. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols for the removal of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the Sandmeyer, Stolle, and Gassman isatin syntheses.
Sandmeyer Isatin Synthesis
Question 1: My Sandmeyer reaction produced a dark, tarry, and sticky crude product. What caused this and how can I purify my isatin?
Answer: The formation of tarry materials is a common issue in the Sandmeyer synthesis, often due to side reactions or localized overheating during the cyclization step with sulfuric acid.[1][2] If the aniline starting material is not fully dissolved before the reaction, it can also lead to tar formation.[1]
Troubleshooting & Removal:
-
Problem: Localized overheating.
-
Solution: Ensure efficient stirring during the addition of the isonitrosoacetanilide to the sulfuric acid and maintain the temperature strictly between 60-70°C.[1]
-
-
Problem: Impure or undissolved aniline.
-
Solution: Use redistilled aniline and ensure it is completely dissolved in aqueous hydrochloric acid before the addition of other reagents.[1]
-
Purification of Tarry Product: If you have already obtained a tarry product, the most effective purification method is through selective precipitation:
-
Dissolve the crude product in an aqueous sodium hydroxide solution. Isatin will form the soluble sodium salt.
-
Filter the solution to remove any insoluble tarry impurities.
-
Carefully add dilute hydrochloric acid dropwise to the filtrate. Impurities will precipitate first.
-
Filter off the precipitated impurities.
-
Continue adding hydrochloric acid to the filtrate until it is acidic to Congo red paper to precipitate the purified isatin.[3]
Question 2: My final product is contaminated with a yellow byproduct, which I suspect is isatin oxime. How can I confirm its presence and remove it?
Answer: Isatin oxime is a known byproduct of the Sandmeyer synthesis, likely formed from the hydrolysis of unreacted isonitrosoacetanilide.[1] Its presence can decrease the yield and purity of the final isatin product, sometimes accounting for 10-50% of the crude material.[4]
Troubleshooting & Removal:
-
Problem: Formation of isatin oxime.
-
Solution 1 (Prevention): The use of a "decoy agent" like glyoxal during the reaction quench and work-up can trap the hydroxylamine generated and prevent the formation of isatin oxime.[4]
-
Solution 2 (Removal): Recrystallization from glacial acetic acid is an effective method to separate isatin from isatin oxime.[3] Alternatively, the sodium bisulfite addition method described below is also highly effective.
-
Question 3: My synthesis using a meta-substituted aniline resulted in a mixture of products that are difficult to separate. What are these products and how can I isolate the desired isomer?
Answer: Synthesizing isatins from meta-substituted anilines often leads to the formation of a mixture of 4- and 6-substituted regioisomers, which can be challenging to separate by simple crystallization.[2]
Troubleshooting & Removal:
-
Problem: Formation of regioisomers.
-
Solution: A selective precipitation method can be employed for separation. After dissolving the mixture of bromoisatin isomers in a hot sodium hydroxide solution, the 4-bromo-isatin can be precipitated by the addition of acetic acid. The 6-bromo-isatin can then be recovered from the filtrate by adding a stronger acid, like concentrated hydrochloric acid.[5]
-
Stolle Isatin Synthesis
Question 4: The yield of my Stolle synthesis is very low, and I have a significant amount of unreacted aniline. What could be the issue?
Answer: Low yields in the Stolle synthesis can be attributed to several factors, including inefficient acylation of the starting aniline with oxalyl chloride or issues with the subsequent Lewis acid-catalyzed cyclization.[6][7] The intermediate chlorooxalylanilide must be formed efficiently for the reaction to proceed.[6]
Troubleshooting:
-
Problem: Incomplete acylation.
-
Solution: Ensure that the oxalyl chloride is fresh and the reaction is performed under anhydrous conditions to prevent its decomposition. The reaction of the aniline with oxalyl chloride should be allowed to go to completion before the addition of the Lewis acid.
-
-
Problem: Inactive Lewis acid or harsh cyclization conditions.
Gassman Isatin Synthesis
Question 5: My Gassman synthesis product is contaminated with the starting 3-methylthio-2-oxindole. How can I improve the conversion and purify the product?
Answer: Incomplete conversion in the Gassman synthesis can result from insufficient oxidant or non-optimal reaction conditions during the oxidation of the 3-methylthio-2-oxindole intermediate.[6][9]
Troubleshooting & Removal:
-
Problem: Incomplete oxidation.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent (e.g., N-chlorosuccinimide) is used.[10] Monitor the reaction by TLC to confirm the disappearance of the starting material before work-up.
-
-
Problem: Purification challenges.
-
Solution: The final isatin product can be purified from the less polar 3-methylthio-2-oxindole starting material by recrystallization or silica gel chromatography.[11]
-
Data on Purification Methods
The following table summarizes the effectiveness of various purification methods for isatin synthesized via the Sandmeyer route.
| Purification Method | Target Impurity | Purity Improvement | Reference |
| Recrystallization (Glacial Acetic Acid) | Tarry materials, Isatin Oxime | Yields a crystalline product. | [3] |
| Selective Precipitation (NaOH/HCl) | Tarry materials, other impurities | Effective for removing insoluble tars and selectively precipitating isatin. | [3] |
| Sodium Bisulfite Adduct Formation | General impurities, colored byproducts | Yields a high-purity isatin with a melting point of ~204°C from a crude product melting at ~200°C. |
Experimental Protocols
Protocol 1: Purification of Isatin by Recrystallization from Glacial Acetic Acid
This method is effective for removing various byproducts, including tarry materials and isatin oxime.[3]
Methodology:
-
Place the crude isatin powder in an Erlenmeyer flask.
-
For every gram of crude isatin, add approximately 3 mL of glacial acetic acid.[3]
-
Heat the mixture with gentle swirling on a hot plate until the isatin dissolves completely.
-
If the solution is highly colored, you may add a small amount of decolorizing charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot solution to cool slowly to room temperature.
-
As the solution cools, orange-red crystals of purified isatin will form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol or water to remove residual acetic acid.
-
Dry the crystals in a vacuum desiccator.
Protocol 2: Purification of Isatin via Selective Precipitation
This protocol is particularly useful for removing tarry, insoluble byproducts.[3]
Methodology:
-
Suspend the crude isatin in hot water (for 200g of crude isatin, use 1 L of water).
-
While stirring, add a solution of sodium hydroxide (for 200g of crude isatin, use 88g of NaOH in 200 mL of water). The isatin will dissolve, forming a dark solution.[3]
-
Filter the solution to remove any insoluble tarry materials.
-
With continuous stirring, slowly add dilute hydrochloric acid (1 volume concentrated HCl to 2 volumes water) to the filtrate. A precipitate of impurities will form first.
-
Filter the solution to remove the precipitated impurities.
-
Continue adding dilute hydrochloric acid to the filtrate until the solution is acidic to Congo red paper.
-
The purified isatin will precipitate as an orange-red solid.
-
Cool the mixture and collect the isatin by vacuum filtration.
-
Wash the crystals with cold water until the washings are neutral.
-
Dry the purified isatin.
Protocol 3: Purification of Isatin via Sodium Bisulfite Adduct Formation
This method is excellent for obtaining high-purity isatin by forming a crystalline bisulfite addition product, which can be easily separated from impurities.
Methodology:
-
Formation of the Bisulfite Adduct:
-
In a flask, create a solution of sodium pyrosulfite (Na₂S₂O₅) in water.
-
Add the crude isatin to this solution and heat to boiling for about 30 minutes.
-
(Optional) Add decolorizing carbon and a filter-aid, boil for another 30 minutes, and then perform a hot filtration.
-
Cool the filtrate to 5°C with agitation. The sodium isatin bisulfite will crystallize.
-
Collect the crystals by filtration.
-
-
Decomposition of the Adduct:
-
Prepare a 50% aqueous solution of sulfuric acid.
-
Slowly add the crystalline sodium isatin bisulfite to the acid solution with vigorous stirring at room temperature.
-
Continue stirring until the evolution of sulfur dioxide gas ceases.
-
The purified isatin will precipitate from the solution.
-
Collect the pure isatin by filtration, wash thoroughly with water until acid-free, and dry.
-
Visual Guides
Troubleshooting Logic for Sandmeyer Synthesis
Caption: Troubleshooting workflow for common issues in Sandmeyer isatin synthesis.
Experimental Workflow for Purification via Selective Precipitation
Caption: Step-by-step workflow for the purification of isatin using selective precipitation.
Experimental Workflow for Purification via Bisulfite Adduct
Caption: Workflow for isatin purification via the sodium bisulfite adduct method.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. ijcrt.org [ijcrt.org]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. Stollé synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Bromo-4-methylindoline-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-4-methylindoline-2,3-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Purification | - Incomplete precipitation during recrystallization. - Product loss during transfers. - Adsorption of the product onto the stationary phase during chromatography. | - Cool the recrystallization solution in an ice bath to maximize crystal formation. - Ensure all equipment is rinsed with the mother liquor to recover any remaining product. - In chromatography, use a more polar solvent system to elute the product. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. - Purify the material using column chromatography. |
| Discolored Product (e.g., dark brown or purple) | - Presence of oxidized impurities or starting materials. - Degradation of the compound. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Ensure the purification process is carried out quickly and with minimal exposure to heat and light. |
| Multiple Spots on TLC Analysis After Purification | - Ineffective purification method. - Co-elution of impurities during chromatography. | - If recrystallization was used, try column chromatography. - If column chromatography was used, optimize the solvent system. A shallower gradient or a different solvent mixture may be necessary. |
| Broad or Inconsistent Melting Point | - Presence of impurities. | - The compound requires further purification. Consider sequential purification by recrystallization followed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding aniline derivative, as well as byproducts like regioisomers or products with incomplete cyclization. Oxidized species can also be present, contributing to a darker color.
Q3: Which solvents are best for recrystallization?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For isatin derivatives, common solvents to screen include ethanol, methanol, acetic acid, and mixtures of ethyl acetate and hexanes. A solvent screen is highly recommended to determine the optimal system.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is preferred when impurities have similar solubility profiles to the desired compound, making recrystallization ineffective. It is also the method of choice for separating regioisomers or other closely related byproducts. If your product is an oil that will not crystallize, chromatography is the necessary purification step.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of multiple components. High-performance liquid chromatography (HPLC) can provide quantitative purity data. Nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming the chemical structure and identifying any impurities. A sharp melting point is also a good indicator of purity.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude material. Add a few drops of a chosen solvent (e.g., ethanol). If the solid dissolves immediately, the solvent is too polar. If the solid does not dissolve upon heating, the solvent is not polar enough. The ideal solvent will dissolve the solid upon heating but allow for crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
-
Solvent System Selection: Using TLC, determine a solvent system that provides good separation of the desired compound from impurities. The desired compound should have an Rf value of approximately 0.3-0.4. A common starting point for isatins is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Quantitative Data
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 95-98% | 60-80% | Simple, scalable, cost-effective. | Can be ineffective for certain impurities. |
| Column Chromatography | >99% | 40-70% | High resolving power, good for difficult separations. | More time-consuming, requires more solvent, can have lower yields. |
Visualizations
Technical Support Center: 6-Bromo-4-methylindoline-2,3-dione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-bromo-4-methylindoline-2,3-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Sandmeyer isatin synthesis, and offers potential solutions.
Q1: My overall yield is low. What are the most critical steps affecting the yield?
A1: Low yields in the synthesis of this compound can arise from two main stages: the formation of the isonitrosoacetanilide intermediate and the subsequent cyclization to the isatin.
-
Isonitrosoacetanilide Formation: Incomplete reaction or formation of side products during the condensation of 3-bromo-5-methylaniline with chloral hydrate and hydroxylamine can significantly reduce the yield. Ensure all starting materials are pure and the reaction is heated adequately to drive the condensation to completion.
-
Cyclization: The acid-catalyzed cyclization of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide is a critical, often yield-determining step. Poor solubility of the intermediate in the acidic medium and decomposition at high temperatures are common problems.
Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity for the desired 4-methyl-6-bromo isomer?
A2: The Sandmeyer synthesis with meta-substituted anilines, such as 3-bromo-5-methylaniline, can lead to the formation of a mixture of 4- and 6-substituted isatins. In this specific case, you may be forming 4-bromo-6-methylindoline-2,3-dione alongside your target molecule.
-
Challenge: The cyclization can occur at either of the positions ortho to the amino group of the starting aniline. The directing effects of the bromo and methyl groups influence the position of electrophilic attack.
-
Mitigation Strategies:
-
Alternative Synthetic Routes: While the Sandmeyer synthesis is common, other methods like the Gassman or Stolle syntheses might offer better regioselectivity for certain substitution patterns, although they come with their own set of challenges.
-
Purification: If a mixture of isomers is formed, careful purification is necessary. High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel can be employed to separate the isomers. The formation of a bisulfite adduct, which can be selectively crystallized, is another potential purification strategy.
-
Q3: The isonitrosoacetanilide intermediate is poorly soluble in the sulfuric acid for the cyclization step. How can I address this?
A3: Poor solubility of the intermediate is a known issue, especially with more complex substituted anilines, and can lead to incomplete reaction and lower yields.[1]
-
Alternative Acid Media: Consider using methanesulfonic acid or polyphosphoric acid (PPA) as the cyclization medium instead of sulfuric acid. These solvents can offer better solubility for organic intermediates, leading to more efficient cyclization and improved yields.[1]
-
Temperature Control: While higher temperatures can increase solubility, they can also lead to decomposition. Careful optimization of the reaction temperature is crucial. Maintain the temperature within the recommended range for the cyclization of similar compounds (typically 60-90°C).
Q4: I am getting a dark, tar-like substance during the cyclization reaction. What is causing this and how can I prevent it?
A4: The formation of tar is a common sign of decomposition, often due to excessive heat or the presence of impurities.
-
Temperature Control: Strictly control the temperature during the addition of the isonitrosoacetanilide to the acid and during the subsequent heating. The reaction is often exothermic.
-
Purity of Intermediate: Ensure the N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide intermediate is as pure as possible before proceeding to the cyclization step. Impurities can catalyze decomposition in the strong acid.
-
Rate of Addition: Add the intermediate to the pre-heated acid slowly and in portions to maintain better control over the reaction temperature.
Q5: What is the best method for purifying the final this compound product?
A5: Purification can be challenging, especially if regioisomers are present.
-
Crystallization: Recrystallization from a suitable solvent is the most common method for purifying isatins.
-
Column Chromatography: If crystallization is insufficient to remove impurities or separate isomers, silica gel column chromatography can be effective.
-
Bisulfite Adduct Formation: Isatins can form water-soluble bisulfite addition products. This can be used to separate the isatin from insoluble impurities. The isatin can then be regenerated by treating the adduct with acid.
Comparative Yield Data for Isatin Synthesis
The following table summarizes reported yields for various isatin synthesis methods to provide a general expectation for yield. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Synthesis Method | Starting Material | Product | Reported Yield (%) | Reference |
| Sandmeyer | Aniline | Isatin | >75 | [2] |
| Sandmeyer (Cyclization) | N-(3-bromophenyl)-2-hydroxyiminoacetamide | 6-Bromoisatin | 98 | |
| Stolle | Substituted Anilines | N-Aryl Isatins | Moderate | [3] |
| Gassman | Substituted Anilines | Substituted Isatins | 40-81 | |
| Ultrasound-assisted | Isatins and Indoles | 3-(Indol-3-yl)-3-hydroxyindolin-2-ones | 85-95 | [2] |
| Electrocatalytic | Isatins and Barbituric Acids | Substituted Pyrimidine-triones | 89-95 | [2] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound via the Sandmeyer isatin synthesis.
Part 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
Materials:
-
3-Bromo-5-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve chloral hydrate and sodium sulfate in water.
-
In a separate beaker, dissolve 3-bromo-5-methylaniline in water with the aid of concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution.
-
Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
-
Heat the mixture to a vigorous boil. The reaction is typically complete within a few minutes of boiling.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Air-dry the N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide. The product can be used in the next step without further purification.
Part 2: Synthesis of this compound (Cyclization)
Materials:
-
N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide (from Part 1)
-
Concentrated sulfuric acid
-
Crushed ice
Procedure:
-
Carefully warm concentrated sulfuric acid to 50°C in a round-bottom flask equipped with a mechanical stirrer.
-
Slowly add the dry N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide in portions, ensuring the temperature is maintained between 60°C and 70°C. Use external cooling if necessary to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80-90°C for a specified time (e.g., 10 minutes to 3 hours, optimization may be required) to complete the cyclization. A protocol for the closely related 6-bromoisatin suggests heating at 90°C for 3 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a large volume of crushed ice with stirring.
-
The product will precipitate as a solid. Allow the mixture to stand for about 30 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
Dry the product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Sandmeyer Isatin Synthesis
Caption: Workflow for the Sandmeyer synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yields in isatin synthesis.
References
Technical Support Center: Bromination of 4-Methylindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 4-methylindoline-2,3-dione, also known as 4-methylisatin. It is intended for researchers, scientists, and drug development professionals.
Alternative Brominating Reagents: FAQs and Troubleshooting
1. What are the common alternative reagents for the bromination of 4-methylindoline-2,3-dione?
Common alternative reagents to elemental bromine for the bromination of 4-methylindoline-2,3-dione include:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle reagent for electrophilic aromatic bromination.[1][2][3]
-
Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr): A "green" and cost-effective in situ source of electrophilic bromine.[4][5]
-
Copper(II) Bromide (CuBr₂): A solid reagent that can offer high selectivity in some cases.
2. Where does bromination typically occur on the 4-methylindoline-2,3-dione ring?
Electrophilic aromatic substitution on the isatin ring generally occurs at the C5 and C7 positions.[6][7] The directing effects of the substituents on 4-methylindoline-2,3-dione will influence the final regioselectivity:
-
Amide group (at position 1): This is a deactivating group and a meta-director.
-
Ketone group (at position 3): This is also a deactivating group and a meta-director.
-
Methyl group (at position 4): This is an activating group and an ortho-, para-director.
Considering these directing effects, the most likely positions for bromination on 4-methylindoline-2,3-dione are the C5 and C7 positions. The formation of 5-bromo-4-methylisatin and 7-bromo-4-methylisatin is therefore expected.
3. I am getting a low yield in my bromination reaction. What are the possible causes and solutions?
Low yields can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Decomposition of Reagent | - For NBS, use freshly recrystallized reagent as it can decompose over time.[3]- For H₂O₂/HBr, ensure the H₂O₂ solution is not expired and has the correct concentration. |
| Suboptimal Reaction Conditions | - Optimize the solvent. Acetic acid is a common solvent for isatin bromination.[1]- Adjust the stoichiometry of the brominating agent. An excess may be required, but can also lead to side products. |
| Product Degradation | - Isatin derivatives can be sensitive to strong bases. Ensure the work-up procedure is appropriate.[8] |
| Difficult Purification | - Oily products can be difficult to solidify. Trituration with a non-polar solvent like hexane may induce crystallization.[8]- If using NBS, ensure complete removal of succinimide during work-up by washing with water or an aqueous basic solution. |
4. I am observing the formation of multiple products. How can I improve the regioselectivity?
The formation of multiple brominated isomers is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Competing Reaction Sites | - The electronic and steric effects of the substituents on the 4-methylisatin ring can lead to a mixture of C5 and C7 isomers.- The choice of brominating reagent can influence regioselectivity. Experiment with different reagents (NBS, H₂O₂/HBr, CuBr₂) to find the most selective one for your desired isomer. |
| Over-bromination | - Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.- Monitor the reaction closely by TLC and stop it once the desired mono-brominated product is the major component. |
Quantitative Data Summary
The following table summarizes typical yields for the bromination of isatin and its derivatives with different reagents. Please note that the optimal conditions and yields for 4-methylindoline-2,3-dione may vary.
| Substrate | Brominating Reagent | Solvent | Product | Yield (%) | Reference |
| Isatin | Pyridinium bromochromate (PBC) | Acetic Acid | 5-Bromoisatin | 89% | [1] |
| N-Methylisatin | Pyridinium bromochromate (PBC) | Acetic Acid | 5-Bromo-N-methylisatin | 85% | [1] |
| N-Benzylisatin | Pyridinium bromochromate (PBC) | Acetic Acid | 5-Bromo-N-benzylisatin | 82% | [1] |
| 4-Bromo-5-methylisatin (in a subsequent reaction) | - | - | 1,7-Dibromo-2,8-dimethylindolo[2,1-b]quinazoline-6,12-dione | 76% | [6] |
Detailed Experimental Protocols
Protocol 1: Bromination of Isatin using Pyridinium Bromochromate (PBC) [1]
-
Suspend pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL).
-
Add a solution of isatin (10 mmol) in a small amount of acetic acid to the suspension.
-
Heat the reaction mixture at 90°C on a water bath for 20 minutes.
-
After completion, pour the reaction mixture into cold water (100 mL).
-
Extract the aqueous layer with ether (3 x 20 mL).
-
Wash the combined ethereal extracts with aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol or carbon tetrachloride to obtain 5-bromoisatin.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Bromination
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. ajpp.in [ajpp.in]
- 5. n-bromosuccinimide-nbs-catalyzed-c-h-bond-functionalization-an-annulation-of-alkynes-with-electron-withdrawing-group-ewg-substituted-acetyl-indoles-for-the-synthesis-of-carbazoles - Ask this paper | Bohrium [bohrium.com]
- 6. rsc.org [rsc.org]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: 6-Bromo-4-methylindoline-2,3-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-methylindoline-2,3-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, as a derivative of isatin, is expected to have limited solubility in nonpolar solvents and better solubility in polar aprotic solvents. Isatin itself is soluble in hot ethanol, acetone, and alkali metal hydroxides, and slightly soluble in ether and hot water.[1] For this compound, common solvents for reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and alcohols like ethanol.[2][3] Solubility tests are always recommended before proceeding with a reaction.
Q2: How does the choice of solvent affect the reactivity of the C3 carbonyl group in this compound?
A2: The C3 carbonyl group is a key reactive site in isatin derivatives.[4] The choice of solvent can significantly influence its electrophilicity and the outcome of nucleophilic attack.
-
Protic solvents (e.g., ethanol, water) can hydrogen bond with the carbonyl oxygen, potentially increasing its electrophilicity. However, they can also solvate the nucleophile, which may decrease the reaction rate. In some cases, like ring-opening reactions, water plays a crucial role.[5]
-
Aprotic polar solvents (e.g., DMF, DMSO, ACN) are generally good choices as they can dissolve the isatin derivative and many nucleophiles without strongly solvating the nucleophile, often leading to faster reaction rates.
-
Aprotic nonpolar solvents (e.g., benzene, chloroform) may be used for specific reactions where reduced polarity is desired to control selectivity, for instance, in some alkylation reactions.[2]
Q3: Can the solvent influence the regioselectivity of N-alkylation versus O-alkylation?
A3: Yes, solvent effects can be utilized to favor O-alkylation over N-alkylation under similar reaction conditions.[2] The formation of the isatin anion is a key step, and the solvent can influence the equilibrium and the relative reactivity of the nitrogen and oxygen atoms. Generally, polar aprotic solvents might favor N-alkylation, while under specific conditions, other solvent systems could promote O-alkylation. Careful screening of solvents and bases is necessary to achieve the desired regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Q: I am attempting an N-alkylation of this compound using an alkyl halide and a base, but the yield is consistently low. What are the likely causes and solutions?
A: Low yields in N-alkylation reactions of isatins can stem from several factors, with solvent and base choice being critical.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the N-H group. Consider a stronger base. The combination of K₂CO₃ in DMF is common, but for less reactive halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF might be necessary.[3] |
| Poor Solubility | The isatin derivative or the base may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Try a solvent with better solubilizing power like DMF or DMSO.[3] |
| Side Reactions | Isatins can undergo decomposition in the presence of a base.[3] If the reaction is run at a high temperature for an extended period, this can be a significant issue. Try running the reaction at a lower temperature for a longer time. |
| Solvent-Base Mismatch | The effectiveness of a base can be highly dependent on the solvent. For example, K₂CO₃ is more effective in polar aprotic solvents like DMF or acetonitrile than in less polar solvents like DCM. |
Issue 2: Formation of Undesired Side Products in Condensation Reactions
Q: In a condensation reaction with an active methylene compound, I am observing multiple products and difficulty in isolating the desired product. How can I improve the selectivity?
A: Condensation reactions at the C3-carbonyl are prone to side reactions. Solvent polarity and the catalyst can greatly influence the reaction pathway.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Self-Condensation of Starting Material | The active methylene compound might be self-condensing. Ensure slow addition of the reactant to the isatin solution. |
| Formation of Spiro Compounds | In some cases, particularly with phenacyl halides in the presence of a base, the reaction can lead to the formation of spiro-oxiranes (Darzens reaction).[2] The choice of solvent and base is critical for directing the reaction towards the desired product. A less polar solvent like chloroform with a base like K₂CO₃ might favor the spiro product.[2] |
| Solvent Polarity | The polarity of the solvent can affect the stability of intermediates and transition states. A systematic screening of solvents with varying polarities (e.g., ethanol, THF, toluene, DCM) is recommended to find the optimal conditions for your specific reaction.[2] |
| Catalyst Choice | The choice of base or acid catalyst is crucial. For base-catalyzed reactions, organic bases like piperidine or triethylamine are common. The concentration of the catalyst should also be optimized. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This is a general guideline and may require optimization.
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours.[3]
-
After completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note on solvent removal: If DMF is used, it can be challenging to remove. Washing the ethyl acetate extract multiple times with water or a saturated solution of NH₄Cl can help remove residual DMF.[3]
Protocol 2: General Procedure for Knoevenagel Condensation
This is a general guideline and may require optimization.
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.[6]
-
Add a catalytic amount of a base (e.g., a few drops of piperidine or triethylamine) or an acid.
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.
-
Filter the solid product, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.
Data Presentation
Table 1: Solvent Effects on a Hypothetical N-Alkylation Reaction of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 25 | 24 | 85 |
| 2 | Acetonitrile | K₂CO₃ | 60 | 12 | 78 |
| 3 | THF | NaH | 25 | 8 | 92 |
| 4 | DCM | DBU | 25 | 24 | 45 |
| 5 | Ethanol | K₂CO₃ | 78 | 18 | 60 |
Table 2: Influence of Solvent on a Hypothetical Aldol-Type Reaction
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Product Ratio (Desired:Side Product) |
| 1 | Ethanol | Piperidine | 78 | 6 | 80:20 |
| 2 | Water | L-proline | 25 | 48 | 95:5 (with high ee) |
| 3 | Toluene | Acetic Acid | 110 | 12 | 70:30 |
| 4 | Neat (Solvent-free) | DABCO | 80 | 2 | 90:10 |
Visualizations
Caption: Workflow for solvent selection and reaction optimization.
References
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Isatins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing regioselectivity in the synthesis of substituted isatins. This guide addresses common challenges through troubleshooting guides and frequently asked questions, presents quantitative data for method comparison, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of substituted isatins from meta-substituted anilines?
The primary challenge is controlling the regioselectivity of the cyclization step. Reactions such as the Sandmeyer, Stolle, and Gassman syntheses often yield a mixture of 4- and 6-substituted isatin isomers, which can be difficult to separate and result in lower yields of the desired product.[1][2]
Q2: Which synthetic methods are prone to producing regioisomeric mixtures?
The Sandmeyer, Stolle, and Gassman methods are all known to produce mixtures of 4- and 6-substituted isatins when a meta-substituted aniline is used as the starting material.[2][3] The distribution of these isomers is influenced by the electronic and steric nature of the substituent.
Q3: Is there a reliable method for the regioselective synthesis of 4-substituted isatins?
Yes, the Meanwell and Hewawasam method, which utilizes directed ortho-lithiation of N-protected anilines, is a highly regioselective method for the synthesis of 4-substituted isatins. This method is particularly effective when the substituent on the aniline is a directing metalating group (DMG).[2]
Q4: What are "directing metalating groups" (DMGs) and how do they influence regioselectivity in the Meanwell and Hewawasam synthesis?
Directing metalating groups are functional groups that direct the deprotonation (lithiation) to the ortho position. In the context of isatin synthesis from a meta-substituted N-protected aniline, a DMG at the meta position will direct lithiation to the C4 position, leading to the exclusive formation of the 4-substituted isatin after reaction with an electrophile and subsequent cyclization.
Q5: Can I synthesize 7-substituted isatins regioselectively?
The synthesis of 7-substituted isatins is generally more straightforward as the cyclization of ortho-substituted anilines typically proceeds with high regioselectivity to yield the 7-substituted product due to steric hindrance at the C2 position.
Troubleshooting Guides
Sandmeyer Isatin Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of 4- and 6-substituted isatins | The cyclization of the isonitrosoacetanilide intermediate from a meta-substituted aniline is not regioselective. | - Use a different synthetic route for regioselectivity, such as the Meanwell and Hewawasam method for 4-substituted isatins.- Optimize reaction conditions (e.g., temperature, acid catalyst) to favor one isomer, although complete selectivity is unlikely.- Employ chromatographic techniques for the separation of isomers. |
| Low yield of isatin | - Incomplete formation of the isonitrosoacetanilide intermediate.- Charring or sulfonation during the cyclization step with concentrated sulfuric acid.[4] - Poor solubility of the oximinoacetanilide intermediate.[5] | - Ensure complete dissolution of the aniline starting material.- Carefully control the temperature during the addition of the intermediate to the strong acid.[4] - Use methanesulfonic acid or polyphosphoric acid as the cyclization medium for intermediates with high lipophilicity to improve solubility.[5] |
| Reaction fails with electron-donating groups on the aniline | Electron-donating groups can interfere with the formation of the diazonium salt or the stability of intermediates.[2] | - Consider alternative methods like the Stolle or Gassman synthesis, which are more compatible with a wider range of substituents. |
Stolle Isatin Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Mixture of 4- and 6-substituted isatins | Friedel-Crafts cyclization of the chlorooxalylanilide intermediate lacks regioselectivity with meta-substituted anilines. | - Explore alternative Lewis acids to potentially influence the isomer ratio.- For regioselective synthesis of 4-substituted isatins, the Meanwell and Hewawasam method is recommended. |
| Low yield of cyclized product | - Inefficient Lewis acid catalyst.- Decomposition of the starting material or intermediate under harsh conditions. | - Screen different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂).[2] - Optimize the reaction temperature and time to minimize side reactions. |
Gassman Isatin Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of regioisomeric mixture | Similar to the Sandmeyer and Stolle methods, the cyclization step is not regioselective for meta-substituted anilines.[2] | - For regiocontrolled synthesis, particularly of 4-substituted isatins, the Meanwell and Hewawasam approach is superior. |
| Low yield during the oxidation step | Incomplete oxidation of the 3-methylthio-2-oxindole intermediate. | - Ensure the use of a suitable oxidizing agent and appropriate reaction conditions.- Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Low yield of azasulfonium salt with electron-donating groups | Electron-donating groups on the aniline can decrease the stability of the N-chloro intermediate, leading to lower yields.[3] | - Use the alternative Gassman strategy for electron-donating groups, which involves reacting a chlorosulfonium salt with the aniline.[3] |
Data Presentation
Table 1: Regioselectivity in the Sandmeyer Synthesis of Bromoisatins from 3-Bromoaniline
| Starting Material | Product(s) | Ratio (4-isomer : 6-isomer) | Overall Yield | Reference |
| 3-Bromoaniline | 4-Bromoisatin and 6-Bromoisatin | ~1 : 1 | Not specified | [6] |
Note: The separation of the isomers was achieved by fractional crystallization from a sodium hydroxide solution.[7]
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 5-Bromoisatin (Regioselective)
This protocol is for the synthesis of a 5-substituted isatin where regioselectivity is not a concern due to the para-position of the substituent on the starting aniline.
Materials:
-
p-Bromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated Hydrochloric acid
-
Concentrated Sulfuric acid
-
Water
-
Ethanol
Procedure:
-
Formation of p-bromoisonitrosoacetanilide:
-
In a suitable flask, dissolve p-bromoaniline in water and concentrated hydrochloric acid.
-
In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
Combine the three solutions and heat the mixture. A precipitate of p-bromoisonitrosoacetanilide will form.
-
Cool the mixture and filter the solid. Wash the solid with water and dry.
-
-
Cyclization to 5-Bromoisatin:
-
Carefully add the dried p-bromoisonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid, maintaining the temperature between 60-80°C.[7]
-
After the addition is complete, heat the mixture briefly.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The 5-bromoisatin will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like ethanol for purification.[8]
-
Protocol 2: Meanwell and Hewawasam Regioselective Synthesis of 4-Substituted Isatins
This protocol is a general procedure for the synthesis of 4-substituted isatins from N-protected meta-substituted anilines.
Materials:
-
N-pivaloyl- or N-(t-butoxycarbonyl)-meta-substituted aniline
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl oxalate
-
Hydrochloric acid
Procedure:
-
Dianion Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected meta-substituted aniline in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add an excess (typically 2.2-2.5 equivalents) of n-BuLi or s-BuLi to the solution while maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for a specified time (e.g., 1-2 hours) to ensure complete formation of the dianion.
-
-
Reaction with Diethyl Oxalate and Cyclization:
-
To the cold dianion solution, add diethyl oxalate dropwise.
-
Allow the reaction to proceed at -78°C for a period of time.
-
Quench the reaction by the addition of aqueous hydrochloric acid.
-
Allow the mixture to warm to room temperature. The deprotection of the amine and cyclization to the isatin occurs during this step.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-substituted isatin by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic pathways to substituted isatins.
Caption: Troubleshooting workflow for isatin synthesis.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. journals.umz.ac.ir [journals.umz.ac.ir]
Technical Support Center: Synthesis of 6-Bromo-4-methylindoline-2,3-dione
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 6-Bromo-4-methylindoline-2,3-dione, a substituted isatin. The primary synthetic route discussed is the Sandmeyer isatin synthesis, a widely used method for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common method for synthesizing substituted isatins like this compound is the Sandmeyer isatin synthesis.[1][2] This process typically involves the reaction of the corresponding aniline (in this case, 3-bromo-5-methylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[1]
Q2: What are the key steps in the workup and purification of the product?
A2: A common workup procedure involves pouring the acidic reaction mixture over ice to precipitate the crude product.[3] Purification can be achieved by dissolving the crude material in an aqueous sodium hydroxide solution, followed by filtration to remove insoluble impurities. The isatin is then reprecipitated by carefully acidifying the filtrate, for instance, with hydrochloric or acetic acid.[4][5]
Q3: Can I expect any isomeric byproducts in this synthesis?
A3: Yes, when starting with a meta-substituted aniline such as 3-bromo-5-methylaniline, the cyclization step can potentially lead to the formation of two regioisomers: this compound and 4-Bromo-6-methylindoline-2,3-dione. The separation of these isomers might be necessary and can be challenging.[6]
Q4: Are there any alternatives to sulfuric acid for the cyclization step?
A4: For substrates with poor solubility in sulfuric acid, which can lead to incomplete cyclization, methanesulfonic acid has been used as an effective alternative.[1] This can sometimes lead to improved yields and cleaner reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Isatin | 1. Incomplete formation of the isonitrosoacetanilide intermediate. 2. Incomplete cyclization. 3. Decomposition of the product during workup. | 1. Ensure an excess of hydroxylamine is used.[4] 2. For lipophilic substrates, consider using methanesulfonic acid instead of sulfuric acid for the cyclization.[1] 3. Carefully control the temperature during the addition of the reaction mixture to ice. |
| Formation of a Tarry, Intractable Material | 1. The reaction temperature during cyclization was too high, leading to charring.[4] 2. The starting aniline was not fully dissolved before the reaction.[4] 3. Precipitation of aniline sulfate.[7] | 1. Maintain the temperature of the cyclization reaction between 60-80°C.[4] 2. Ensure complete dissolution of the aniline starting material. 3. Adjust the reaction conditions to avoid the precipitation of aniline sulfate, for example, by modifying the solvent or the order of addition of reagents. |
| Product is Impure and Difficult to Purify | 1. Presence of unreacted starting materials or intermediates. 2. Formation of isomeric byproducts. 3. Contamination with tarry materials. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Isomer separation may be achieved by fractional crystallization or chromatography. A reported method for separating bromo-isatin isomers involves dissolving the mixture in NaOH and selectively precipitating one isomer with acetic acid.[5] 3. The purification procedure involving dissolution in base and reprecipitation with acid is effective at removing many impurities.[4] |
| Yellow Compound Precipitates Instead of Orange/Red Isatin | This may be the oxime of isatin, which can form from the hydrolysis of unreacted isonitrosoacetanilide.[4] | Ensure the cyclization reaction is driven to completion through adequate heating time and temperature control. |
Quantitative Data
Yields for the synthesis of substituted isatins can vary significantly depending on the specific substrate and reaction conditions. Below is a summary of reported yields for the synthesis of bromo-isatins via the Sandmeyer methodology.
| Starting Material | Product(s) | Reported Yield | Reference |
| 3-Bromoaniline | 4-Bromoisatin and 6-Bromoisatin (mixture) | Not specified for the mixture | --INVALID-LINK-- |
| 3-Bromoaniline | 4-Bromoisatin (after separation) | 46% | --INVALID-LINK-- |
| 3-Bromoaniline | 6-Bromoisatin (after separation) | 21% | --INVALID-LINK-- |
| N-(3-bromophenyl)-2-hydroxyiminoacetamide | 6-Bromoisatin | 98% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)
This protocol is adapted from the general Sandmeyer procedure for isatin synthesis.
-
In a suitable reaction vessel, dissolve 3-bromo-5-methylaniline in a solution of hydrochloric acid and water.
-
In a separate, larger vessel, prepare a solution of chloral hydrate and sodium sulfate in water and warm gently to dissolve the solids.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
To the vessel containing the chloral hydrate and sodium sulfate, add the aniline hydrochloride solution, followed by the hydroxylamine hydrochloride solution.
-
Heat the reaction mixture, typically to between 80-100°C, for approximately 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Upon completion, cool the mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration.
-
Wash the solid with water and dry. This crude intermediate is often used in the next step without further purification.
Protocol 2: Cyclization to this compound
This protocol is adapted from procedures for the cyclization of substituted isonitrosoacetanilides.
-
Carefully heat concentrated sulfuric acid to approximately 50-60°C in a flask equipped with a stirrer.
-
Slowly add the crude N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide intermediate in portions, ensuring the temperature does not exceed 80°C to prevent charring.[4]
-
After the addition is complete, heat the mixture to around 80-90°C for a period of time (e.g., 1-3 hours) to complete the cyclization.[3]
-
Cool the reaction mixture slightly and then pour it carefully onto crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration and wash thoroughly with cold water.
Protocol 3: Purification of this compound
This purification protocol is based on the differential solubility of isatins and their salts.
-
Suspend the crude product in hot water and add a solution of sodium hydroxide with stirring. The isatin should dissolve to form a dark-colored solution.
-
Filter the basic solution to remove any insoluble impurities.
-
Carefully acidify the filtrate with dilute hydrochloric or acetic acid until the product precipitates. It is advisable to add the acid dropwise with vigorous stirring.
-
Collect the purified this compound by filtration, wash with water, and dry thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. physicsforums.com [physicsforums.com]
Validation & Comparative
In Vitro Anticancer Activity of Bromo-Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the in vitro anticancer activity of 6-Bromo-4-methylindoline-2,3-dione is not available in the current scientific literature, a significant body of research exists for the broader class of bromo-isatin derivatives. This guide provides a comparative overview of the anticancer properties of these related compounds, summarizing key quantitative data, experimental methodologies, and mechanisms of action to inform further research and drug development efforts.
Comparative Anticancer Activity of Bromo-Isatin Derivatives
The cytotoxic effects of various bromo-isatin derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the specific derivative and the cancer cell line being tested. The following table summarizes the reported IC50 values for several key bromo-isatin compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | HT29 (Colon Cancer) | ~100 - 223 | [1][2] |
| Caco-2 (Colon Cancer) | ~100 | [1] | |
| 5-Bromo-N-phenyl Isatin Derivatives | HepG2 (Liver Cancer) | Potent Activity | |
| HT-29 (Colon Cancer) | Potent Activity | ||
| 5,7-Dibromoisatin Derivatives | HT29 (Colon Cancer) | <5 (several derivatives) | [3] |
| MCF-7 (Breast Cancer) | 1.45 - 1.65 (for specific derivatives) | [3] | |
| A549 (Lung Cancer) | 2.13 - 2.53 (for specific derivatives) | [3] | |
| UACC903 (Melanoma) | 2.06 - 2.89 (for specific derivatives) | [3] | |
| 1-Benzyl-5-bromo-7-chloroindoline-2,3-dione | MCF-7 (Breast Cancer) | 27.23 | [4] |
| CT26 (Colorectal Cancer) | 17.7 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anticancer activity of bromo-isatin derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.[3]
-
Compound Treatment: The bromo-isatin derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.[3]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3][6]
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for an additional 1 to 4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[5] The intensity of the color is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is utilized to determine the distribution of cells in different phases of the cell cycle.[8][9]
-
Cell Treatment and Harvesting: Cells are treated with the bromo-isatin derivative for a specific duration (e.g., 24 hours). Both adherent and suspension cells are then harvested.
-
Fixation: The cells are washed with a buffer (e.g., PBS) and then fixed in cold 70% ethanol to permeabilize the cell membranes. This step is typically performed on ice for at least two hours.[8][10]
-
Staining: The fixed cells are washed again and then resuspended in a staining buffer containing propidium iodide (a fluorescent DNA-intercalating agent) and RNase A (to prevent staining of RNA).[8]
-
Incubation: The cells are incubated with the staining solution, protected from light, to allow for stoichiometric binding of PI to the DNA.[8]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental processes and biological mechanisms discussed, the following diagrams are provided.
Studies have shown that some bromo-isatin derivatives can induce cell cycle arrest, particularly at the G2/M phase.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Brominated Isatins: A Comparative Analysis of Their Enzyme Inhibitory Potential
For researchers, scientists, and professionals in drug development, isatin and its derivatives represent a promising scaffold in the discovery of novel therapeutic agents. Among these, brominated isatins have demonstrated significant potential as potent enzyme inhibitors across various classes, including kinases, caspases, and cholinesterases. This guide provides a comparative overview of the inhibitory activities of different brominated isatin derivatives, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity of Brominated Isatin Derivatives
The inhibitory potency of brominated isatins is significantly influenced by the position and number of bromine substitutions on the isatin core, as well as the nature of substitutions at the N1 position. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various brominated isatin derivatives against several key enzymes.
| Compound | Target Enzyme/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Bromo-7-chloro isatin | K562 (Leukemia) | >100 | - | - |
| 5-Bromo-7-methyl isatin | K562 (Leukemia) | >100 | - | - |
| 5-Bromo-6-fluoro-7-chloro isatin | K562 (Leukemia) | 1.75 | - | - |
| 5-Bromo-6-fluoro-7-chloro isatin | HepG2 (Liver Cancer) | 3.20 | - | - |
| 5-Bromo-6-fluoro-7-chloro isatin | HT-29 (Colon Cancer) | 4.17 | - | - |
| 5,7-Dibromo-N-(p-fluorobenzyl)isatin | ALDH1A1 | >10 (51.32% inhib) | - | - |
| 5,7-Dibromo-N-(p-fluorobenzyl)isatin | ALDH3A1 | >10 (51.87% inhib) | - | - |
| 5,7-Dibromo-N-(p-fluorobenzyl)isatin | ALDH1A3 | >10 (36.65% inhib) | - | - |
| 5,7-Dibromo-isatin-pomalidomide hybrid | U266B1 (Myeloma) | 2.5 | Pomalidomide | - |
| 5,7-Dibromo-isatin-pomalidomide hybrid | RPMI8226 (Myeloma) | 6.7 | Pomalidomide | - |
| 5-Bromo-isatin derivative (unspecified) | Butyrylcholinesterase (BChE) | 3.20 | - | - |
| 5-Bromo-isatin derivative (unspecified) | Butyrylcholinesterase (BChE) | 7.56 | - | - |
Key Signaling Pathway: VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Several isatin derivatives have been identified as potent inhibitors of VEGFR-2. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocols
Synthesis of Brominated Isatin Derivatives (General Procedure)
The synthesis of multi-substituted isatin derivatives is often achieved through the Sandmeyer reaction followed by selective bromination.[1]
-
Synthesis of Isonitrosoacetanilide Intermediate: An appropriate aniline derivative is condensed with chloral hydrate and hydroxylamine hydrochloride in an acidic solution to yield the corresponding isonitrosoacetanilide intermediate.[1]
-
Cyclization to Isatin Core: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the isatin derivative.[1]
-
Bromination: The isatin core is selectively brominated using reagents like N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or bromine in acetic acid to yield the desired mono- or di-brominated isatin.[1]
Enzyme Inhibition Assays
-
Reagents: GSK-3β enzyme, GSK-3β substrate, ATP, and the test compounds (brominated isatins) dissolved in dimethyl sulfoxide (DMSO). A commercial luminescent kinase assay kit is typically used.[2][3]
-
Procedure:
-
The test compounds are serially diluted to various concentrations.[3]
-
In a 96-well plate, 0.2 µg/µL of GSK-3β substrate, 25 µM of ATP, and 1 ng of GSK-3β enzyme are incubated with the test compounds for 60 minutes.[2]
-
The luminescence is measured, which is proportional to the amount of ATP remaining in the well. Lower luminescence indicates higher GSK-3β activity (and less inhibition).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
-
Reagents: Recombinant human caspase-3 and/or caspase-7, a fluorogenic substrate such as acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), and test compounds in DMSO.[4]
-
Procedure:
-
The assay is performed in a 96-well plate.[5]
-
The test compounds are pre-incubated with the caspase enzyme.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured over time using a microplate fluorometer (excitation ~360-400 nm, emission ~460-505 nm).
-
IC50 values are determined from the dose-response curves.[5]
-
-
Reagents: AChE (from Electrophorus electricus) or BChE (from equine serum), acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and test compounds in a suitable buffer with 10% DMSO.
-
Procedure:
-
The assay is conducted in a 96-well plate.
-
The test compounds are incubated with the respective enzyme (AChE or BChE).
-
The substrate (ATC or BTC) and DTNB are added to start the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance of this product is monitored at 405 nm.
-
IC50 values are calculated from the inhibition curves.
-
Conclusion
Brominated isatins have emerged as a versatile class of enzyme inhibitors with potential applications in the treatment of cancer and neurodegenerative diseases. The position of the bromine atom on the isatin ring, along with other substitutions, plays a crucial role in determining their inhibitory potency and selectivity. The provided experimental protocols offer a foundation for further investigation and development of these promising compounds. Future studies should focus on elucidating the precise structure-activity relationships and optimizing the pharmacokinetic properties of brominated isatins to advance them as viable therapeutic candidates.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
Validating the Biological Target of 6-Bromo-4-methylindoline-2,3-dione: A Comparative Guide to Kinase Inhibition
For Immediate Release
This guide provides a comprehensive analysis of the probable biological target of 6-Bromo-4-methylindoline-2,3-dione, a member of the isatin class of compounds. Due to the lack of direct experimental data for this specific molecule, this report focuses on well-validated isatin derivatives with known kinase targets, Sunitinib and SU9516, to infer a likely mechanism of action and provide a comparative framework for researchers, scientists, and drug development professionals.
Isatin and its derivatives are a well-established class of compounds known to exhibit a wide range of biological activities, with a significant number acting as potent inhibitors of protein kinases.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, it is highly probable that this compound also functions as a kinase inhibitor.
This guide will delve into the target validation of two prominent isatin-based kinase inhibitors: Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and SU9516, a cyclin-dependent kinase (CDK) inhibitor. By examining the experimental data and protocols used to validate their targets, we provide a blueprint for the potential validation of this compound's biological activity.
Executive Summary of Comparative Data
The following tables summarize the inhibitory activities of Sunitinib, SU9516, and their respective alternatives against their primary kinase targets.
Table 1: Comparison of Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| Sunitinib | VEGFR2 | Biochemical | 80 [3] |
| PDGFRβ | Biochemical | 2 [3] | |
| c-KIT | Cellular | ~100 [4] | |
| Sorafenib | VEGFR2 | Biochemical | 78.9[5] |
| Axitinib | VEGFR2 | Cellular (GB1B) | 3583.9 (3 days)[6] |
| Pazopanib | VEGFR2 | Biochemical | 4.8 µM[5] |
Table 2: Comparison of Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| SU9516 | CDK2 | Biochemical | 22 [7][8] |
| CDK1 | Biochemical | 40 [7][8] | |
| CDK4 | Biochemical | 200 [7][8] | |
| Roscovitine | CDK2/cyclin A | Biochemical | 700[9] |
| Flavopiridol | CDK2 | Biochemical | 40 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for target validation, the following diagrams are provided.
Caption: VEGFR2 signaling pathway and the inhibitory action of Sunitinib.
Caption: CDK2/Cyclin E pathway in cell cycle progression and its inhibition by SU9516.
Caption: General workflow for a biochemical kinase inhibition assay.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to validate the biological targets of Sunitinib and SU9516. These methodologies provide a foundation for assessing the kinase inhibitory potential of novel isatin derivatives like this compound.
Biochemical Tyrosine Kinase Assay for Sunitinib (VEGFR2 Inhibition)
This protocol is adapted from methodologies used to characterize Sunitinib's inhibitory activity against VEGFR2.[3]
Objective: To determine the in vitro inhibitory activity of a test compound against purified VEGFR2 kinase.
Materials:
-
96-well microtiter plates pre-coated with poly-Glu,Tyr (4:1) peptide substrate.
-
Purified recombinant GST-VEGFR2 fusion protein.
-
Kinase Dilution Buffer: 100 mM HEPES, 50 mM NaCl, 40 µM NaVO₄, 0.02% (w/v) BSA.
-
Test compound (e.g., Sunitinib) serially diluted.
-
ATP solution.
-
MnCl₂ solution.
-
EDTA solution (for stopping the reaction).
-
Wash Buffer (TBST).
-
Primary antibody: Rabbit polyclonal anti-phosphotyrosine antibody.
-
Secondary antibody: Goat anti-rabbit antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB or ABTS).
-
Plate reader.
Procedure:
-
Plate Preparation: Use pre-coated 96-well plates. Block excess protein binding sites with 1-5% (w/v) BSA in PBS.
-
Enzyme Addition: Add purified GST-VEGFR2 to the wells in kinase dilution buffer to a final concentration of 50 ng/mL.
-
Inhibitor Addition: Add 25 µL of serially diluted test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Initiation: Start the reaction by adding a solution of ATP and MnCl₂. The final concentration of MnCl₂ should be 10 mM.
-
Incubation: Incubate the plates for 5-15 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Washing: Wash the plates three times with TBST.
-
Primary Antibody Incubation: Add rabbit polyclonal anti-phosphotyrosine antibody (e.g., 1:10,000 dilution in TBST with 0.5% BSA, 0.025% nonfat dry milk, and 100 µM NaVO₄) and incubate for 1 hour at 37°C.
-
Washing: Wash the plates three times with TBST.
-
Secondary Antibody Incubation: Add HRP-conjugated goat anti-rabbit antibody (e.g., 1:10,000 dilution in TBST) and incubate for 1 hour at 37°C.
-
Washing: Wash the plates three times with TBST.
-
Detection: Add the HRP substrate and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Assay for SU9516 (CDK2 Inhibition)
This protocol is based on methods used to evaluate the cellular effects of SU9516 on cancer cell lines.[7]
Objective: To assess the effect of a test compound on cell proliferation, which is indicative of CDK2 inhibition.
Materials:
-
Human colon carcinoma cell lines (e.g., RKO or SW480).
-
Complete cell culture medium.
-
96-well plates.
-
Test compound (e.g., SU9516) serially diluted.
-
Phosphate-buffered saline (PBS).
-
10% Trichloroacetic acid (TCA).
-
0.4% Sulforhodamine B (SRB) in 1% acetic acid.
-
10 mM Tris base solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RKO or SW480 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.05 µM to 50 µM for SU9516) for 24 hours.
-
Fixation: After 24 hours, fix the cells by adding 10% TCA and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with water.
-
Staining: Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Conclusion
The indoline-2,3-dione (isatin) scaffold is a privileged structure in the development of kinase inhibitors. Based on the extensive research on related compounds like Sunitinib and SU9516, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases. The provided comparative data and detailed experimental protocols for well-characterized isatin-based kinase inhibitors offer a robust framework for the future investigation and validation of the specific biological target(s) of this compound. Researchers are encouraged to utilize these methodologies to elucidate its mechanism of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
6-Bromo-4-methylindoline-2,3-dione vs other isatin derivatives in antimicrobial assays
An in-depth look at the antimicrobial performance of 6-bromo-substituted isatin analogues compared to other isatin derivatives, supported by experimental data from in vitro assays.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antimicrobial properties of 6-bromo-substituted indoline-2,3-dione (isatin) derivatives and other related isatin compounds. While specific experimental data on the antimicrobial activity of 6-Bromo-4-methylindoline-2,3-dione is not extensively available in the current body of scientific literature, this guide focuses on the closely related N-alkylated 6-bromoindoline-2,3-dione derivatives to provide valuable insights. The data presented is collated from various studies to offer a broader understanding of the structure-activity relationships within this class of compounds.
Data Presentation: Antimicrobial Activity of Isatin Derivatives
The antimicrobial efficacy of various isatin derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected 6-bromo-isatin derivatives and other isatin analogues against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of N-alkylated 6-Bromoindoline-2,3-dione Derivatives
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| N-(4-methylbenzyl) 6-bromoisatin | 128 µg/mL | >128 µg/mL | >128 µg/mL |
| N-benzyl 6-bromoisatin | 64 µg/mL | 128 µg/mL | 128 µg/mL |
| Reference Antibiotic (e.g., Amoxicillin) | Varies by study | Varies by study | Varies by study |
Data sourced from a 2024 study on newly synthesized N-alkylated 6-bromoindoline-2,3-dione derivatives. The study indicated that N-benzyl and N-(4-methylbenzyl) derivatives were the most effective among the tested compounds.[1]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Other Isatin Derivatives
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Notes |
| Isatin-Thiazole Derivatives | MIC values reported as low as 3 µg/mL for some derivatives against MRSA. | Potent activity also observed against E. coli. | These derivatives show strong antimicrobial and antifungal activities. |
| Isatin-Quinoline Conjugates | Significant biocidal activity with lower MICs than chloramphenicol and ampicillin reported. | Significant biocidal activity with lower MICs than chloramphenicol and ampicillin reported. | These hybrid molecules demonstrate potent activity against multidrug-resistant bacterial pathogens.[2] |
| 3-Alkylidene-2-indolone Derivatives | MIC values as low as 0.5 μg/mL against some strains, matching the activity of gatifloxacin. | Activity also reported against Gram-negative bacteria. | A broad class of isatin derivatives with significant antimicrobial potential.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of isatin derivatives. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The isatin derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. A range of concentrations is prepared to determine the MIC value accurately.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Agar Disk Diffusion Method
This method is used to assess the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into petri dishes to a uniform depth.
-
Inoculation: A standardized inoculum of the test microorganism (matching a 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the isatin derivative are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of isatin derivatives.
Proposed Mechanism of Action: Bacterial Membrane Disruption
While the exact mechanisms of action for all isatin derivatives are not fully elucidated, a plausible mechanism for some, particularly bromo-substituted indoles, is the disruption of the bacterial cell membrane.[4]
Caption: Postulated mechanism of antimicrobial action for some isatin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synthetic Utility of 6-Bromo-4-methylindoline-2,3-dione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive compounds. This guide provides an objective comparison of the synthetic utility of 6-Bromo-4-methylindoline-2,3-dione against other commonly used isatin-based building blocks: unsubstituted isatin, 5-bromo-isatin, and 4-methyl-isatin. The comparison is supported by experimental data from key chemical transformations, detailed experimental protocols, and visualizations of relevant biological pathways.
The strategic placement of bromo and methyl substituents on the indoline-2,3-dione (isatin) core can significantly influence the reactivity and physicochemical properties of the resulting molecules. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group can modulate the electrophilicity of the carbonyl carbons, thereby affecting reaction rates and yields in various synthetic transformations. This guide focuses on two pivotal reactions in medicinal chemistry: the synthesis of Schiff bases and the construction of spirooxindoles, both of which are prevalent scaffolds in a wide range of biologically active compounds.
Comparative Performance in Key Synthetic Reactions
The following tables summarize the performance of this compound and its counterparts in the synthesis of Schiff bases and spirooxindoles. The data has been collated from various studies to provide a comparative overview. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented serves as a representative comparison based on available literature.
Table 1: Comparison of Yields in the Synthesis of Isatin-Based Schiff Bases
| Building Block | Reactant | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Isatin | p-phenylenediamine | Methanol | Acetic Acid | 1 hr reflux | Not specified | [1] |
| 5-Fluoroisatin | Diamines | Water | None | Not specified | Good yields | [2] |
| 5-Chloroisatin | 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethanol | Acetic Acid | 4 hr reflux | Good yields | [3] |
| 5-Bromoisatin | p-toluidine | DMF/Acetic Acid | - | Not specified | Not specified | [4] |
| This compound | Amine/Hydrazide | Not specified | Not specified | Not specified | Data not available | - |
Note: Specific yield data for Schiff base synthesis from this compound was not available in the reviewed literature. However, the general reactivity of substituted isatins suggests that it would readily undergo this transformation.
Table 2: Comparison of Yields in the Three-Component Synthesis of Spirooxindoles
| Building Block | Reactants | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Isatin | 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | Cl(CH₂)₂Cl | SnCl₄ | 16 hr | 63 | [5] |
| N-Methylisatin | 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | Cl(CH₂)₂Cl | SnCl₄ | 12 hr | 75 | [5] |
| 5-Bromoisatin | malononitrile, 1,3-cyclohexadione | Ethanol | nano Ag/kaolin | Not specified | 94 | [6] |
| 4-Bromoisatin | 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | Cl(CH₂)₂Cl | SnCl₄ | 24 hr | 70 | [5] |
| 5-Methylisatin | 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | Cl(CH₂)₂Cl | SnCl₄ | 18 hr | 89 | [5] |
| This compound | Not specified | Not specified | Not specified | Not specified | Data not available | - |
Note: While specific data for this compound is not available, the high yields obtained with both bromo- and methyl-substituted isatins suggest that it would be a highly effective substrate in such multicomponent reactions.
Experimental Protocols
General Protocol for the Synthesis of Isatin-Based Schiff Bases
This protocol is a generalized procedure based on common methods for the synthesis of Schiff bases from isatin derivatives.
Materials:
-
Substituted Isatin (e.g., this compound) (1 eq)
-
Primary amine or hydrazine derivative (1 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted isatin in warm ethanol or methanol in a round-bottom flask.
-
Add the primary amine or hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
General Protocol for the Three-Component Synthesis of Spirooxindoles
This protocol is a representative procedure for the one-pot synthesis of spirooxindoles from isatin derivatives, an active methylene compound, and a third component.
Materials:
-
Substituted Isatin (e.g., this compound) (1 eq)
-
Active methylene compound (e.g., malononitrile, dimedone) (1 eq)
-
A third component (e.g., a 1,3-dicarbonyl compound, an enamine) (1 eq)
-
Ethanol
-
Catalyst (e.g., piperidine, SnCl₄, nano Ag/kaolin) (catalytic amount)
Procedure:
-
To a solution of the substituted isatin and the active methylene compound in ethanol, add the third component.
-
Add a catalytic amount of the chosen catalyst to the reaction mixture.
-
Stir the mixture at room temperature or reflux for the time indicated by TLC monitoring until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry to afford the crude spirooxindole.
-
Purify the product by recrystallization from an appropriate solvent.
Visualization of Relevant Pathways and Workflows
To further understand the context of the synthetic utility of these building blocks, the following diagrams illustrate a key signaling pathway often targeted by isatin-derived compounds and a general experimental workflow.
Caption: General experimental workflow for synthesis and evaluation.
Caption: The PI3K/Akt signaling pathway and potential inhibition.
Conclusion
This compound emerges as a promising building block for the synthesis of diverse heterocyclic compounds. The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the isatin core is anticipated to fine-tune its reactivity, potentially offering advantages in terms of reaction yields and rates compared to unsubstituted or monosubstituted isatins. While direct comparative data is still emerging, the existing literature on related substituted isatins strongly supports its utility in generating libraries of Schiff bases and spirooxindoles. These scaffolds are of significant interest in drug discovery, particularly for developing inhibitors of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases. Further head-to-head comparative studies are warranted to fully elucidate the synthetic advantages of this particular building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 3. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Enzyme Inhibition Profile of Substituted Indoline-2,3-diones
The indoline-2,3-dione (isatin) core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including the inhibition of various enzymes. The nature and position of substituents on the isatin ring play a crucial role in determining their potency and selectivity as enzyme inhibitors.
Comparative Kinetic Data of Substituted Isatin Derivatives
To contextualize the potential inhibitory profile of 6-Bromo-4-methylindoline-2,3-dione, this section summarizes the kinetic data for a selection of isatin derivatives with different substituents against various enzyme targets.
| Compound/Derivative | Target Enzyme | IC50 | Ki | Type of Inhibition |
| Isatin-thiosemicarbazone (5-CH3) | Mushroom Tyrosinase | 81-209 µM | - | Mixed |
| Isatin-thiosemicarbazone (5-Cl) | Mushroom Tyrosinase | 81-209 µM | - | Mixed |
| Hydrophobic Isatins (clogP > 5) | Carboxylesterases (hCE1, hiCE) | - | nM range | - |
| N-methyl isatin | Monoamine Oxidase-A (MAO-A) | 7.9 ± 0.4 µM | - | - |
| 5-hydroxyisatin | Monoamine Oxidase-A (MAO-A) | 8.4 ± 1.4 µM | - | - |
| 5-(2-pyridin-3-yl-oxymethylpyrrolidine-1-sulfonyl)isatin | Caspase-3 | 3.1 nM | - | - |
| Indolin-2-one-based sulfonamides | Carbonic Anhydrase I (hCA I) | - | 42-8550.9 nM | - |
| Indolin-2-one-based sulfonamides | Carbonic Anhydrase II (hCA II) | - | 5.9-761 nM | - |
| Indoline-2,3-dione-based benzene sulfonamides | α-Glucosidase | 0.90 ± 0.10 µM - 12.70 ± 0.20 µM | - | - |
| Indoline-2,3-dione-based benzene sulfonamides | α-Amylase | 1.10 ± 0.10 µM - 14.90 ± 0.20 µM | - | - |
| 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea | Banana Tyrosinase | - | 24.96 µM | Competitive |
Note: IC50 and Ki values are dependent on the specific assay conditions. This table is for comparative purposes only.
The data indicates that substitutions on the isatin ring significantly influence inhibitory activity. For instance, hydrophobic groups tend to enhance inhibition of carboxylesterases, while substitutions on the aromatic ring can modulate activity against tyrosinase and monoamine oxidase.[1][2][3] The presence of a sulfonamide group can confer potent inhibitory activity against carbonic anhydrases and α-glucosidase/α-amylase.[4][5]
General Experimental Protocols for Enzyme Kinetic Studies
The following is a generalized protocol for determining the kinetic parameters of enzyme inhibition by a compound such as this compound.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor (e.g., this compound)
-
Assay buffer at optimal pH and ionic strength
-
Spectrophotometer or other suitable detection instrument
2. Determination of Initial Velocity:
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation or substrate depletion is monitored over a short period to determine the initial velocity (V₀). This is typically done by measuring the change in absorbance at a specific wavelength.
-
This procedure is repeated for a range of substrate concentrations to generate a Michaelis-Menten plot.
3. Inhibition Studies:
-
To determine the effect of the inhibitor, the initial velocity measurements are repeated in the presence of different, fixed concentrations of the inhibitor.
-
For each inhibitor concentration, the initial velocities are measured at varying substrate concentrations.
4. Data Analysis:
-
The type of inhibition can be determined by analyzing the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
-
Competitive inhibition: Lines on the plot intersect at the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect at a point other than the axes.
-
-
The inhibition constant (Ki) and the inhibitor concentration that causes 50% inhibition (IC50) can be calculated from these plots and their corresponding equations.
Visualizing Enzyme Inhibition and Experimental Workflow
The following diagrams illustrate the fundamental concepts of enzyme inhibition and a typical experimental workflow.
Caption: Mechanisms of Competitive and Non-competitive Enzyme Inhibition.
Caption: General workflow for an enzyme inhibition kinetics study.
References
- 1. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted isatin thiosemicarbazones as inhibitors of tyrosinase: Insights of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different 6-Bromo-4-methylindoline-2,3-dione synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of different synthesis methods for 6-Bromo-4-methylindoline-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. Isatin and its derivatives are known to exhibit a wide range of biological activities, making the efficient and selective synthesis of specific analogues a critical aspect of research in this field.[1][2] This document outlines and compares two prominent methods: the Sandmeyer isatin synthesis and the Gassman isatin synthesis, focusing on their respective efficacies, regioselectivity, and experimental protocols.
Comparison of Synthesis Methods
The choice of synthetic route to this compound is primarily dictated by the desired regioselectivity and overall yield. The starting material for both plausible methods discussed here is 3-bromo-5-methylaniline.
| Method | Starting Material | Key Reagents | Regioselectivity | Reported Yield (Analogue) | Scalability |
| Sandmeyer Isatin Synthesis | 3-bromo-5-methylaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid | Low (Forms a mixture of 4-bromo-6-methyl and 6-bromo-4-methyl isomers) | ~21% for 6-bromoisatin from 3-bromoaniline[3] | Can be performed on a multi-gram scale, but requires chromatographic separation of isomers.[3] |
| Gassman Isatin Synthesis | 3-bromo-5-methylaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃, TiCl₄) | Potentially higher | General yields for substituted isatins range from 40-81%.[1] | Generally good, but can be sensitive to substrate and reaction conditions. |
Experimental Protocols
Sandmeyer Isatin Synthesis (Adapted for this compound)
The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins.[1] However, when starting with a meta-substituted aniline such as 3-bromo-5-methylaniline, the cyclization step is not regioselective and will produce a mixture of the desired this compound and the isomeric 4-bromo-6-methylindoline-2,3-dione.[4] The following protocol is adapted from the synthesis of 6-bromoisatin from 3-bromoaniline.[3]
Step 1: Synthesis of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, a solution of chloral hydrate (1.1 eq) and sodium sulfate in water is prepared.
-
3-bromo-5-methylaniline (1.0 eq) is dissolved in water with hydrochloric acid.
-
A solution of hydroxylamine hydrochloride (3.2 eq) in water is prepared.
-
The solutions are combined, leading to the formation of a suspension.
-
The mixture is heated to 80-100 °C for 2 hours.
-
After cooling, the precipitate of N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide is collected by filtration and washed with water.
Step 2: Cyclization to form this compound and 4-Bromo-6-methylindoline-2,3-dione
-
Concentrated sulfuric acid is heated to 60 °C with stirring.
-
The dried N-(3-bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 is added portion-wise, maintaining the temperature between 60-65 °C.
-
The mixture is then heated to 80 °C for a short period.
-
The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of a mixture of the isomeric isatins.
-
The precipitate is collected by filtration and washed with water.
Step 3: Separation of Isomers
The separation of the 4- and 6-substituted isomers is necessary and can be achieved by fractional crystallization or chromatography. A reported method for the separation of 4-bromo- and 6-bromoisatin involves dissolving the mixture in a hot sodium hydroxide solution and selectively precipitating the 4-bromo isomer by acidification with acetic acid. The 6-bromo isomer is then precipitated from the filtrate by the addition of hydrochloric acid.[3] A similar procedure would be required for the separation of the target molecule from its isomer.
Gassman Isatin Synthesis (Proposed for this compound)
The Gassman synthesis offers a potential advantage of regioselectivity, particularly for the synthesis of 4-substituted isatins from meta-substituted anilines.[4] This method proceeds through the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[1]
Step 1: Formation of the 3-methylthio-2-oxindole intermediate
-
The synthesis begins with the reaction of 3-bromo-5-methylaniline with a suitable reagent to form an intermediate that can be cyclized. The specifics of this initial step in the Gassman isatin synthesis can vary.
Step 2: Oxidation to this compound
-
The 3-methylthio-2-oxindole intermediate is then oxidized to the final product.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the discussed synthetic methods, the following diagrams were generated.
Caption: Workflow of the Sandmeyer Isatin Synthesis.
Caption: Proposed workflow of the Gassman Isatin Synthesis.
Conclusion
The synthesis of this compound presents a challenge in achieving regioselectivity. The Sandmeyer synthesis, while a well-established method, leads to a mixture of isomers requiring a potentially difficult separation, which can significantly impact the overall yield of the desired product. The Gassman synthesis, in principle, offers a more direct and regioselective route to 4-substituted isatins and is therefore a more promising approach for the target molecule, although a specific protocol needs to be optimized. For researchers and drug development professionals, the choice between these methods will depend on the acceptable yield, the feasibility of isomer separation, and the availability of specific reagents and expertise. Further investigation into optimizing the Gassman synthesis for this particular substrate is warranted to develop a more efficient and selective route to this compound.
References
Validation of 6-Bromo-4-methylindoline-2,3-dione as a Potential Lead Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel lead compounds are critical stages in the drug development pipeline. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative validation framework for 6-Bromo-4-methylindoline-2,3-dione, a specific isatin derivative, against established therapeutic agents.
Chemical Structure
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Comparative Performance Data
A critical step in lead compound validation is comparing its biological activity against standard drugs. The following tables present IC50 (half-maximal inhibitory concentration) values for established anticancer agents and MIC (minimum inhibitory concentration) values for a common antibiotic. These values serve as a benchmark for the desired potency of a new lead compound.
Anticancer Activity Comparison
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Sunitinib | PDGFRβ | 0.002 | [2] |
| VEGFR2 | 0.08 | [2] | |
| c-Kit | Data not specified | [2] | |
| Neuroblastoma Cell Lines | ~0.02 - 0.04 | [3] | |
| Cisplatin | A2780 (Ovarian Cancer) | Varies significantly | [1][4] |
| MCF-7 (Breast Cancer) | Varies significantly | [1] | |
| HeLa (Cervical Cancer) | Varies significantly | [1] | |
| Related Isatin Derivative (Compound IVc) | Breast Cancer Panel | 1.47 | [5][6] |
| Related Isatin Derivative (Compound VIc) | Colon Cancer Panel | 1.40 | [5][6] |
Note: The IC50 values for Cisplatin can vary widely depending on the cell line and experimental conditions.
Antimicrobial Activity Comparison
| Compound | Organism | MIC (µg/mL) | Reference |
| Amoxicillin | Streptococcus pneumoniae | 0.03 - 5.6 | |
| Bacteroides fragilis group | 0.5 - 32 |
Experimental Protocols for Validation
To validate this compound as a lead compound, a series of standardized in vitro assays should be performed. The following are detailed methodologies for key experiments.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the broth microdilution method for MIC determination.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Lead Compound Validation Pathway
The validation of a new chemical entity as a lead compound follows a structured pathway from initial screening to preclinical studies.
Lead Validation Logical Flow
Caption: Logical flow for lead compound validation.
Conclusion
While direct biological data for this compound is currently lacking in publicly accessible literature, the broader family of isatin derivatives demonstrates significant potential as a source of new therapeutic agents. The provided comparative data for established drugs and detailed experimental protocols offer a robust framework for the systematic evaluation of this compound. Further investigation through the outlined in vitro assays is a crucial next step to determine its viability as a lead compound for drug discovery. The synthesis of a focused library of analogues around the 6-bromo-4-methyl-isatin core could also be a valuable strategy to explore structure-activity relationships and optimize potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medires [mediresonline.org]
- 6. Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes [mdpi.com]
In Vivo Assessment of 6-Bromo-4-methylindoline-2,3-dione: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo toxicity and efficacy of 6-Bromo-4-methylindoline-2,3-dione, a substituted isatin derivative. Due to the limited availability of direct in vivo data for this specific compound, this report leverages data from closely related isatin analogs to provide a predictive comparison and guide for future research. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1]
Executive Summary
Direct in vivo toxicity and efficacy data for this compound are not publicly available. This guide presents a comparative analysis based on data from related isatin compounds, including the parent molecule isatin and its halogenated derivatives. While in vitro studies suggest that halogenation can enhance the cytotoxic and anticancer properties of the isatin scaffold, the in vivo performance of this compound remains to be experimentally determined. The provided experimental protocols for acute toxicity and xenograft efficacy studies offer a framework for the systematic in vivo evaluation of this compound.
Comparison of In Vivo Toxicity
Comprehensive in vivo toxicity data for this compound is not available. However, studies on the parent compound, isatin, provide an initial toxicological benchmark.
| Compound | Animal Model | Route of Administration | LD50 | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available | No publicly available in vivo toxicity data. |
| Isatin (Parent Compound) | Mice | Gavage | ~1 g/kg b.w. (estimated) | At doses of 50, 100, and 150 mg/kg, no acute mutagenic or genotoxic effects were observed. Repeated high doses (150 mg/kg) showed some genotoxic potential.[1][2] |
| General Brominated Compounds | Rats | Dietary | Not Applicable | Studies on brominated vegetable oil indicate that chronic exposure can lead to increased bromine levels in tissues and may affect the thyroid.[3] This highlights the need to assess the long-term safety of brominated organic molecules. |
Table 1: Comparative In Vivo Acute Toxicity of Isatin Derivatives.
Comparison of In Vivo Efficacy
Direct in vivo efficacy data for this compound is currently unavailable. The following table summarizes in vitro cytotoxicity data for related halogenated isatin derivatives, which can be indicative of potential anticancer activity. In vivo studies on some isatin derivatives have shown inhibition of tumor growth in mice.[4]
| Compound | Cancer Cell Line | In Vitro IC50 | In Vivo Model | Tumor Growth Inhibition |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5,7-dibromoisatin derivatives | HT29 (Colon) | 1.09 - 3.18 µM | Not Specified | Data Not Available |
| MCF-7 (Breast) | >5 µM | Not Specified | Data Not Available | |
| A549 (Lung) | 2.13 - 2.53 µM | Not Specified | Data Not Available | |
| UACC903 (Melanoma) | 2.06 - 2.89 µM | Not Specified | Data Not Available | |
| Isatin-based VEGFR-2 Inhibitors | Caco-2 (Colorectal) | 5.7 - 9.3 µM | Not Specified | Data Not Available |
Table 2: Comparative In Vitro and In Vivo Efficacy of Isatin Derivatives. Note: The provided IC50 values are from in vitro studies and may not directly correlate with in vivo efficacy.
Signaling Pathways
Isatin derivatives are known to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the key pathways potentially targeted by this compound.
References
- 1. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-4-methylindoline-2,3-dione
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-4-methylindoline-2,3-dione in a laboratory setting. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the well-being of researchers and laboratory personnel.
Hazard Identification and Classification:
-
Acute Toxicity: May be harmful if swallowed.
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using thicker, reusable gloves.[5] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles if there is a splash hazard.[5][6] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing.[7] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust.[1][7] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot.[7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to avoid inhalation of dust.[3]
-
Wear all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid direct contact with the skin and eyes.[8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
-
Storage:
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled hazardous waste container for halogenated organic compounds.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal company.[1][8] Do not dispose of down the drain.[2]
Experimental Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.at [fishersci.at]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
